2-Ethylbutanenitrile
Description
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Properties
IUPAC Name |
2-ethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-6(4-2)5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLTYSAFQGMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210704 | |
| Record name | 2-Ethylbutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-80-1 | |
| Record name | 2-Ethylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylbutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylbutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYLBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP5Q8YHR9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Ethylbutanenitrile from 2-Ethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethylbutanenitrile, a valuable nitrile intermediate, from the readily available primary alcohol, 2-ethylbutan-1-ol. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application and scale-up considerations.
Introduction
Nitriles are critical functional groups in organic synthesis, serving as precursors to amines, carboxylic acids, amides, and various heterocyclic compounds, which are cornerstones of many pharmaceutical agents. The conversion of primary alcohols to nitriles is a fundamental transformation that extends the carbon chain by one atom. This guide focuses on the synthesis of this compound from 2-ethylbutan-1-ol, outlining a robust two-step method and discussing alternative one-pot approaches.
Physicochemical Properties of Reactants and Products
A summary of the key physical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Data
| Property | 2-Ethylbutan-1-ol | This compound |
| CAS Number | 97-95-0[1] | 617-80-1[2] |
| Molecular Formula | C₆H₁₄O | C₆H₁₁N |
| Molar Mass | 102.177 g/mol [1] | 97.16 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 145-151 °C[1] | ~141 °C |
| Density | 830 mg/mL[1] | - |
| Solubility in Water | 10 g/L[1] | Slightly soluble |
Synthetic Methodologies
The conversion of 2-ethylbutan-1-ol to this compound is most reliably achieved through a two-step procedure involving the formation of an alkyl halide intermediate. Additionally, several one-pot methodologies offer a more streamlined, albeit sometimes lower-yielding, alternative.
Two-Step Synthesis via 2-Ethylbutyl Chloride
This classic and high-yielding approach involves two distinct steps:
-
Chlorination: Conversion of 2-ethylbutan-1-ol to 2-ethylbutyl chloride using thionyl chloride (SOCl₂).
-
Cyanation: Nucleophilic substitution of the chloride with sodium cyanide (NaCN) in a polar aprotic solvent.
Materials:
-
2-Ethylbutan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-ethylbutan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[3]
-
After the addition of thionyl chloride is complete, add anhydrous pyridine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Cool the mixture again to 0 °C and cautiously quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 2-ethylbutyl chloride.
-
Purify the crude product by vacuum distillation.
Materials:
-
2-Ethylbutyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 eq) to anhydrous dimethyl sulfoxide.[4]
-
Heat the stirred suspension to 80-90 °C to facilitate the dissolution of sodium cyanide.
-
Slowly add 2-ethylbutyl chloride (1.0 eq) dropwise to the heated solution. An exothermic reaction may be observed.
-
Maintain the reaction temperature between 140-150 °C. The reaction is typically complete within 30-60 minutes.[4]
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them twice with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
One-Pot Synthesis Methodologies
One-pot procedures offer the advantage of procedural simplicity and reduced waste by avoiding the isolation of intermediates.
This method involves the in-situ oxidation of the primary alcohol to an aldehyde, which then reacts with ammonia and is further oxidized to the nitrile. A common system employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant.
General Reaction Scheme:
2-Ethylbutan-1-ol + NH₃ (aq) --[TEMPO, oxidant]--> this compound
General Protocol Outline:
-
To a solution of 2-ethylbutan-1-ol in a suitable solvent, add catalytic TEMPO and an oxidant (e.g., diiodine, tert-butyl hypochlorite).
-
Add aqueous ammonia.
-
Stir the reaction at room temperature until completion.
-
Work-up typically involves extraction with an organic solvent, washing, drying, and purification.
Yields for this type of reaction on various primary alcohols are generally reported to be good to excellent.
Data Presentation
Expected Yields
While a specific literature yield for the complete two-step synthesis of this compound was not found, high yields can be expected based on analogous reactions.
Table 2: Expected Reaction Yields
| Reaction Step | Substrate | Product | Typical Yield (%) |
| Chlorination | Primary Alcohols | Primary Alkyl Chlorides | >90 |
| Cyanation | Primary Alkyl Chlorides | Primary Alkyl Nitriles | 90-95[4] |
| Overall (Two-Step) | 2-Ethylbutan-1-ol | This compound | 80-85 (Estimated) |
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹³C NMR | Expected peaks around: 12.0 (CH₃), 25.0 (CH₂), 35.0 (CH), 122.0 (CN) ppm (in CDCl₃).[2] |
| IR Spectroscopy | Strong, sharp absorption band for the C≡N stretch expected in the range of 2240-2260 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 97.16.[2] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the two-step synthesis of this compound.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood, and appropriate PPE must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
The cyanation reaction is exothermic and should be conducted with careful temperature control.
Conclusion
The synthesis of this compound from 2-ethylbutan-1-ol is a straightforward and efficient process when conducted via a two-step chlorination-cyanation sequence. This method provides high yields of the desired product. While one-pot alternatives exist and may be suitable for certain applications, the two-step protocol offers greater control and predictability. The detailed experimental procedures and data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylbutanenitrile (CAS No. 617-80-1), a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines a robust analytical method for its characterization, and illustrates the synthetic pathway.
Core Properties of this compound
This compound, also known as 2-ethylbutyronitrile, is a branched aliphatic nitrile.[1] Its core identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for its use in research and development.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 617-80-1[1] |
| Molecular Formula | C₆H₁₁N[1] |
| IUPAC Name | This compound |
| Synonyms | 2-Ethylbutyronitrile, 3-Cyanopentane, Diethylacetonitrile |
| Molecular Weight | 97.16 g/mol [1] |
| InChI Key | QARLTYSAFQGMMB-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(CC)C#N |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 145.5 °C at 760 mmHg |
| Density | 0.8 g/cm³ |
| Flash Point | 46 °C |
| Vapor Pressure | 4.85 mmHg at 25°C |
| Refractive Index | 1.4001 |
| LogP | 1.94618 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the dehydration of 2-ethylbutanamide. This method is advantageous due to the relative accessibility of the starting amide and the straightforward nature of the dehydration reaction.
Experimental Protocol: Dehydration of 2-Ethylbutanamide
This protocol describes the laboratory-scale synthesis of this compound from 2-ethylbutanamide using phosphorus pentoxide (P₂O₅) as the dehydrating agent.
Materials:
-
2-ethylbutanamide
-
Phosphorus pentoxide (P₂O₅)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-ethylbutanamide and 1.5 molar equivalents of phosphorus pentoxide.
-
Dehydration: Heat the mixture gently with a heating mantle while stirring. The this compound product will begin to distill.
-
Distillation: Collect the distillate, which will be crude this compound.
-
Work-up:
-
Wash the collected distillate with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Follow with a wash using deionized water and then a saturated aqueous sodium chloride (brine) solution.
-
Separate the organic layer using a separatory funnel.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Purify the crude product by fractional distillation to yield pure this compound. The fraction boiling at approximately 145-146 °C should be collected.
-
Characterization: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Analytical Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound due to its volatility and the technique's high sensitivity and specificity.[1][2]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
TG-5MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]
-
Helium (carrier gas)
-
Autosampler vials with caps
-
Microsyringe
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound standard for calibration
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in a known volume of dichloromethane. If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 150 °C at a rate of 10 °C/min
-
Hold: Hold at 150 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Range: Scan from m/z 40 to 200
-
-
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which should be consistent with the standard.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from a library like NIST).
-
Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the standards.
-
Table 3: GC-MS Parameters
| Parameter | Setting |
| Column | TG-5MS (30 m x 0.25 mm, 0.25 µm)[1] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (1.0 mL/min)[1] |
| Oven Program | 50°C (2 min), then 10°C/min to 150°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV[1] |
| Mass Range | m/z 40-200 |
Biological Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. Some studies suggest that certain nitrile-containing compounds may exhibit antimicrobial properties, but the mechanism of action for this compound has not been elucidated.[1] Further research is required to understand its potential interactions with biological systems.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Spectroscopic Profile of 2-Ethylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbutanenitrile (C₆H₁₁N), a significant compound in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Executive Summary
This compound, also known as 3-cyanopentane, is a branched aliphatic nitrile. Its spectroscopic signature is well-defined, with characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide presents a detailed analysis of these spectroscopic features, supported by tabulated data and a summary of the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the ethyl and methine protons. The protons on the carbon adjacent to the electron-withdrawing nitrile group are expected to be deshielded and thus appear at a lower field.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 - 2.5 | Multiplet | 1H | CH-CN |
| ~1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₃ |
| ~1.0 - 1.2 | Triplet | 6H | -CH₂-CH₃ |
Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is a key diagnostic signal, appearing significantly downfield.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~120 | C≡N |
| ~30 - 40 | CH-CN |
| ~20 - 30 | -CH₂- |
| ~10 - 15 | -CH₃ |
Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the sharp absorption band corresponding to the nitrile group.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2260 - 2210 | Strong, Sharp | C≡N stretch |
| ~3000 - 2850 | Medium to Strong | C-H stretch (alkane) |
| ~1470 - 1450 | Medium | C-H bend (alkane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.[1]
Table 4: Mass Spectrometric Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 97 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | Moderate | [M-H]⁺ |
| 70 | High | [M-HCN]⁺ |
| 68 | High | [M-C₂H₅]⁺ (Base Peak) |
| 55 | Moderate | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
FT-IR Spectroscopy
A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A diluted solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrometer is typically operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Ethylbutanenitrile, with a Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Ethylbutanenitrile (C₆H₁₁N), with a primary focus on its boiling point. This document collates available data, presents experimental methodologies for its determination, and illustrates the logical workflow for such a procedure.
Quantitative Data Summary
This compound, also known as 2-ethylbutyronitrile, is a branched aliphatic nitrile.[1][2] Its physical characteristics are crucial for its handling, purification, and application in various synthetic pathways. The experimentally determined and estimated physical properties of this compound are summarized in the table below.
| Physical Property | Value | Notes |
| Boiling Point | 141 - 145.5 °C | At 760 mmHg[1][2][3] |
| Molecular Formula | C₆H₁₁N | [1][3] |
| Molecular Weight | 97.16 g/mol | [1][4] |
| Density | 0.8 g/cm³ | [3] |
| Flash Point | 46 °C | [3] |
| Vapor Pressure | 4.85 mmHg | At 25 °C[3] |
| Refractive Index | 1.4001 | [3] |
| Melting Point | -32.8 °C | (estimate)[3] |
The boiling point of nitriles is notably high for their molecular size.[5][6] This is not due to hydrogen bonding, as there are no hydrogen atoms attached to the nitrogen. Instead, the strong electronegativity of the nitrogen atom in the cyano group (-C≡N) creates a significant molecular dipole, leading to strong permanent dipole-dipole interactions between molecules, in addition to van der Waals dispersion forces.[5][6]
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid sample.[7]
Objective: To determine the boiling point of this compound.
Materials:
-
This compound sample (~0.5 mL)
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 200 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Apparatus Setup:
-
Attach a small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.[7]
-
Add approximately 0.5 mL of this compound to the test tube.[7]
-
Place a capillary tube, with its open end facing down, into the this compound sample.[7]
-
Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is above the side arm.
-
Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube using a Bunsen burner with a small flame or a heating mantle.[7] The design of the tube will ensure the circulation of the oil for even heating.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[7]
-
Continue to heat until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the this compound has exceeded the atmospheric pressure.[8]
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease as the temperature drops.
-
The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube.[7][8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Record the temperature at this exact moment.
-
-
Safety Precautions:
-
Perform the experiment in a well-ventilated fume hood.
-
This compound is a flammable liquid. Keep it away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Visualization of Experimental Workflow
The logical flow of the Thiele tube method for determining the boiling point can be visualized as follows:
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
References
- 1. This compound | 617-80-1 | Benchchem [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Ethylbutyronitrile | C6H11N | CID 69244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Procedure [jove.com]
2-Ethylbutanenitrile molecular structure and formula
An In-depth Technical Guide to 2-Ethylbutanenitrile: Molecular Structure, Properties, and Synthesis
Abstract
This whitepaper provides a comprehensive overview of this compound, a significant chemical intermediate in various organic syntheses. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into the spectroscopic characteristics that are crucial for its identification and characterization. A summary of its synthesis and reactivity is also presented to provide a complete profile of this compound for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 2-ethylbutyronitrile, is an aliphatic nitrile with a branched hydrocarbon chain.[1] Its molecular structure, featuring a cyano group attached to a secondary carbon, makes it a versatile precursor in the synthesis of various organic molecules, including amines, carboxylic acids, and ketones. Understanding its chemical and physical properties is fundamental for its application in synthetic chemistry and drug discovery.
Molecular Structure and Formula
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of this compound.
| Identifier | Value |
| Molecular Formula | C₆H₁₁N[1][2][3] |
| IUPAC Name | This compound[1][3] |
| SMILES String | CCC(CC)C#N[2][3][4] |
| InChI Key | QARLTYSAFQGMMB-UHFFFAOYSA-N[1][3] |
| CAS Number | 617-80-1[1][2][3] |
The structural arrangement of this compound consists of a butane backbone with an ethyl group substituted at the second carbon atom. The nitrile functional group (-C≡N) is located at the terminus of the primary chain.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key physicochemical data.
| Property | Value |
| Molecular Weight | 97.16 g/mol [1][2][3] |
| Boiling Point | 145.5 °C at 760 mmHg[2][4] |
| Density | 0.8 g/cm³[2] |
| Flash Point | 46 °C[2] |
| Refractive Index | 1.4001[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The characteristic spectral features are presented below.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong absorption band is typically observed in the range of 2240-2260 cm⁻¹ for the C≡N stretching vibration. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the two ethyl groups. The methine proton (CH) alpha to the nitrile group will appear as a multiplet. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display a signal for the nitrile carbon in the range of 115-125 ppm. Signals for the aliphatic carbons will also be present. |
Synthesis and Reactivity
This compound can be synthesized through various methods, with the alkylation of nitriles being a common route. A representative synthetic workflow is depicted below.
Experimental Protocol: Synthesis of this compound via Alkylation
A detailed experimental protocol for the synthesis of this compound would typically involve the following steps:
-
Reaction Setup: A solution of butyronitrile in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon of the butyronitrile, forming a carbanion intermediate.
-
Alkylation: An ethyl halide, such as ethyl bromide, is then added to the reaction mixture. The carbanion attacks the electrophilic ethyl group in a nucleophilic substitution reaction.
-
Quenching and Workup: The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The organic product is then extracted with a suitable solvent, washed, dried, and purified.
-
Purification: Purification is typically achieved by distillation under reduced pressure to obtain pure this compound.
The reactivity of this compound is primarily dictated by the nitrile functional group. It can undergo hydrolysis to form 2-ethylbutanoic acid, reduction to form 2-ethyl-1-butanamine, and can participate in various addition reactions with organometallic reagents.
Conclusion
This compound is a valuable chemical compound with a well-defined molecular structure and a range of predictable chemical properties. Its utility as a synthetic intermediate is significant in the fields of organic chemistry and drug development. The data and protocols presented in this whitepaper provide a solid foundation for researchers and scientists working with this versatile molecule.
References
Synthesis of 2-Ethylbutanenitrile via nucleophilic substitution
An In-Depth Technical Guide to the Synthesis of 2-Ethylbutanenitrile via Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the nucleophilic substitution pathway, a robust and widely utilized method for nitrile synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key reaction parameters, and outlines essential safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound (CAS No. 617-80-1) is an aliphatic nitrile that serves as a versatile intermediate in organic synthesis.[1] Its nitrile functional group can be readily converted into other functionalities, such as primary amines through reduction or carboxylic acids via hydrolysis, making it a valuable building block for pharmaceuticals and agrochemicals.[1]
The most common and efficient laboratory and industrial synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism.[1][2] This method typically involves the reaction of a 2-ethylbutyl halide with an alkali metal cyanide. The process is favored for its straightforward reaction conditions and the general availability of starting materials, often providing moderate to high yields.[1]
Reaction Mechanism: The S(_N)2 Pathway
The synthesis of this compound from a 2-ethylbutyl halide and a cyanide salt proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][3] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4]
Key characteristics of this S(_N)2 reaction include:
-
Backside Attack : The cyanide ion (CN⁻), acting as the nucleophile, attacks the carbon atom bonded to the leaving group (e.g., Br⁻ or Cl⁻) from the side opposite to the leaving group.[2][4]
-
Transition State : A high-energy transition state is formed where the carbon atom is momentarily five-coordinate, with partial bonds to both the incoming nucleophile and the departing leaving group.[2]
-
Inversion of Configuration : If the electrophilic carbon is a stereocenter, the S(_N)2 mechanism results in an inversion of its stereochemistry, known as a Walden inversion.[2]
-
Kinetics : The reaction is second-order overall, with the rate dependent on the concentration of both the alkyl halide substrate and the cyanide nucleophile.[4][5][6]
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are preferred for this reaction as they solvate the cation of the cyanide salt but not the anion, thereby enhancing the nucleophilicity of the cyanide ion and increasing the reaction rate.[1]
Experimental Protocols
The synthesis is typically performed in two main stages: conversion of the precursor alcohol to an alkyl halide, followed by the nucleophilic substitution with cyanide.
Method 1: Synthesis from 2-Ethylhexyl Bromide
This protocol is based on the well-established Kolbe nitrile synthesis, adapted for this compound.[3][7]
Step A: Preparation of 1-bromo-2-ethylbutane (Not detailed) The precursor, 1-bromo-2-ethylbutane, is typically synthesized from 2-ethylbutan-1-ol using a standard brominating agent like phosphorus tribromide (PBr₃).
Step B: Nucleophilic Substitution
-
Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (NaCN, 1.1 molar equivalents relative to the alkyl halide). Add anhydrous dimethyl sulfoxide (DMSO) (approx. 3-4 mL per gram of NaCN).[3]
-
Heating : Heat the stirred suspension to approximately 80-90 °C in an oil bath to dissolve the sodium cyanide.[3]
-
Addition of Alkyl Halide : Slowly add 1-bromo-2-ethylbutane (1.0 molar equivalent) dropwise to the heated solution. An exothermic reaction is expected. Maintain the reaction temperature between 100-150 °C.[1][3]
-
Reaction Monitoring : After the addition is complete, continue heating and stirring the reaction mixture for 30-90 minutes.[3] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a large volume of water.
-
Extract the aqueous phase three times with diethyl ether.[3]
-
Combine the organic extracts and wash them twice with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.[3][8]
-
-
Purification :
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[8]
-
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Parameter | Value / Condition | Rationale / Notes | Reference |
| Substrate | 1-bromo-2-ethylbutane | Primary halides are effective for S(_N)2 reactions. | [3] |
| Nucleophile | Sodium Cyanide (NaCN) | Common and effective cyanide source. | [1] |
| Molar Ratio | 1.1 : 1 (NaCN : Substrate) | A slight excess of the nucleophile ensures complete conversion. | [3] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent enhances nucleophilicity and reaction rate. | [1][3] |
| Reaction Temp. | 100 - 150 °C | Moderate heating is required for efficient substitution. | [1][3] |
| Reaction Time | 30 - 90 minutes | Relatively short reaction time under optimized conditions. | [3] |
| Expected Yield | > 80% | High yields are achievable with careful control of conditions. | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 617-80-1 | [9][10] |
| Molecular Formula | C₆H₁₁N | [9] |
| Molecular Weight | 97.16 g/mol | [9][10] |
| Boiling Point | 145.5 °C at 760 mmHg | [9] |
| Density | 0.8 g/cm³ | [9] |
| Flash Point | 46 °C | [9] |
| Refractive Index | 1.4001 | [9] |
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Hazard : Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving NaCN must be performed in a certified chemical fume hood by trained personnel.[1][3][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Quenching : Never add acid to a cyanide-containing reaction mixture, as this will generate highly toxic hydrogen cyanide (HCN) gas. The reaction should be quenched by pouring it into a large volume of water.
-
Waste Disposal : All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional and local regulations.
-
Solvent Hazards : DMSO can facilitate the absorption of other chemicals through the skin. Avoid all skin contact.[3] Diethyl ether is extremely flammable.
Conclusion
The synthesis of this compound via the nucleophilic substitution of a 2-ethylbutyl halide with sodium cyanide is a highly effective and reliable method. The S(_N)2 pathway, facilitated by a polar aprotic solvent like DMSO, ensures high yields and a straightforward experimental procedure. This technical guide provides the necessary details for researchers to successfully and safely perform this synthesis, from understanding the core mechanism to executing the final purification. Adherence to the outlined protocols and safety precautions is paramount for achieving desired results and ensuring laboratory safety.
References
- 1. This compound | 617-80-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound|lookchem [lookchem.com]
- 10. 2-Ethylbutyronitrile | C6H11N | CID 69244 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Grignard Reagent Route for the Synthesis of 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and versatile synthetic route to 2-ethylbutanenitrile, a valuable building block in organic synthesis. The primary focus of this document is the application of Grignard chemistry to construct the carbon skeleton, followed by functional group transformations to yield the target nitrile. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the practical application of this methodology in a laboratory setting.
Introduction
This compound is a six-carbon aliphatic nitrile with a branched structure that makes it a useful intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The strategic introduction of the ethyl group at the second position of the butane chain requires a reliable carbon-carbon bond-forming reaction. The Grignard reaction stands out as a classic and highly effective method for this purpose. This guide details a two-stage synthetic approach: the formation of 2-ethylbutanoic acid via the carboxylation of a Grignard reagent, followed by its conversion to this compound.
Synthesis Pathway Overview
The synthesis of this compound via a Grignard reagent is a multi-step process. The key stages are:
-
Formation of the Grignard Reagent: A suitable secondary alkyl halide, 3-halopentane (e.g., 3-bromopentane or 3-chloropentane), is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, sec-pentylmagnesium halide.
-
Carboxylation: The Grignard reagent undergoes a nucleophilic addition to carbon dioxide (in the form of dry ice or CO2 gas) to form a magnesium carboxylate salt.
-
Hydrolysis: Acidic workup of the magnesium carboxylate salt yields 2-ethylbutanoic acid.
-
Amide Formation: 2-Ethylbutanoic acid is converted to its more reactive acid chloride, which is then treated with ammonia or an amine source to produce 2-ethylbutanamide.
-
Dehydration: The final step involves the dehydration of 2-ethylbutanamide using a suitable dehydrating agent to afford the target molecule, this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 2-Ethylbutanoic Acid via Grignard Carboxylation
| Parameter | Value | Reference |
| Starting Material | 3-Halopentane | [1] |
| Grignard Reagent | sec-Pentylmagnesium halide | [1] |
| Carboxylation Agent | Carbon Dioxide (CO₂) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -10°C to -5°C (Carboxylation) | [1] |
| Workup | Saturated Ammonium Chloride solution, HCl | [1] |
| Reported Yield | ~65-70% (based on 3-halopentane) | [1] |
Table 2: Conversion of 2-Ethylbutanoic Acid to this compound
| Step | Reagents | Solvent | Temperature | Reported Yield |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux | High |
| Amide Formation | Ammonia (aqueous or gas) | Dichloromethane (DCM) | 0°C to room temperature | High |
| Nitrile Formation (Dehydration) | Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂), or other dehydrating agents | None or inert solvent | Heat | Good to excellent |
Experimental Protocols
Part 1: Synthesis of 2-Ethylbutanoic Acid
This protocol is adapted from a general procedure for Grignard carboxylation.[1][3]
Materials:
-
3-Bromopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 3-bromopentane (1.0 eq) in anhydrous ether or THF.
-
Add a small portion of the 3-bromopentane solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to approximately -10°C.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. Alternatively, bubble dry CO₂ gas through the cooled Grignard solution.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Hydrolysis and Workup:
-
Once the mixture has reached room temperature, slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2) to protonate the carboxylate salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethylbutanoic acid.
-
-
Purification:
-
The crude 2-ethylbutanoic acid can be purified by vacuum distillation.
-
Part 2: Conversion of 2-Ethylbutanoic Acid to this compound
This part of the synthesis involves two main steps: the formation of 2-ethylbutanamide and its subsequent dehydration.
Step 2a: Synthesis of 2-Ethylbutanamide
Materials:
-
2-Ethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Aqueous ammonia (concentrated)
-
Sodium bicarbonate solution
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 2-ethylbutanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the carboxylic acid at room temperature.
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation (or under reduced pressure). The crude 2-ethylbutanoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 2-ethylbutanamide.
-
Step 2b: Dehydration of 2-Ethylbutanamide to this compound
Materials:
-
2-Ethylbutanamide
-
Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent (e.g., SOCl₂, PCl₅)
-
Inert, high-boiling solvent (optional)
Procedure:
-
In a round-bottom flask, mix 2-ethylbutanamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (1.0 - 1.5 eq).
-
Heat the mixture gently under atmospheric pressure or vacuum. The product, this compound, will distill as it is formed.
-
Collect the distillate, which is crude this compound.
-
The crude product can be purified by fractional distillation.
Mandatory Visualizations
Reaction Pathway for the Synthesis of 2-Ethylbutanoic Acid
Caption: Synthesis of 2-Ethylbutanoic Acid via Grignard Carboxylation.
Conversion of 2-Ethylbutanoic Acid to this compound
Caption: Conversion of 2-Ethylbutanoic Acid to this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Overall Experimental Workflow for this compound Synthesis.
Conclusion
The Grignard reagent route provides a reliable and scalable method for the synthesis of this compound. By first constructing the carbon skeleton to form 2-ethylbutanoic acid via carboxylation of a Grignard reagent, and then converting the carboxylic acid to the nitrile, this pathway offers a clear and well-established series of transformations. The detailed protocols and data presented in this guide are intended to equip researchers and professionals with the necessary information to successfully implement this synthesis in their own laboratories. Careful attention to anhydrous conditions during the Grignard reagent formation and handling is critical for achieving high yields.
References
Theoretical Reactivity of 2-Ethylbutanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylbutanenitrile, a branched alkyl nitrile, serves as a versatile intermediate in organic synthesis. An understanding of its reactivity profile is crucial for its effective utilization in the development of novel chemical entities. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. While specific computational studies on this molecule are not extensively documented, this guide synthesizes data from related branched alkyl nitriles and general principles of nitrile chemistry to present a robust theoretical framework. Key reactions, including hydrolysis, reduction, and nucleophilic additions, are discussed in detail, with a focus on the computational methodologies used to predict their feasibility and outcomes. The significant influence of steric hindrance on the reactivity of this branched nitrile is a central theme. This document is intended to be a valuable resource for researchers in organic synthesis, computational chemistry, and drug development.
Introduction to the Reactivity of Alkyl Nitriles
Nitriles (R-C≡N) are a fundamental functional group in organic chemistry, characterized by a strongly polarized carbon-nitrogen triple bond. This polarization renders the carbon atom electrophilic and susceptible to nucleophilic attack. The nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital, which makes it significantly less basic than the sp³-hybridized nitrogen in amines.
The reactivity of alkyl nitriles is primarily governed by two factors:
-
Electronic Effects: The electron-withdrawing nature of the cyano group influences the acidity of the α-protons and the electrophilicity of the nitrile carbon.
-
Steric Effects: The steric bulk of the alkyl group (R) can hinder the approach of nucleophiles to the electrophilic carbon, thereby affecting reaction rates.
In the case of this compound, the presence of an ethyl group at the α-carbon introduces significant steric hindrance compared to its linear isomers, a key determinant of its reactivity.
Computational Methodologies for Studying Nitrile Reactivity
Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into reaction mechanisms and energetics that are often challenging to probe experimentally.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost.
Typical Computational Protocol:
A common approach for investigating the reactivity of nitriles like this compound involves the following steps:
-
Geometry Optimization: The ground state geometries of reactants, transition states, and products are optimized.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy profiles.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be used to verify that a transition state connects the intended reactants and products.
A frequently employed combination of functional and basis set for such studies is B3LYP with a 6-311++G(d,p) basis set.
Key Reactions of this compound: A Theoretical Perspective
The primary reactions of this compound involve nucleophilic attack at the electrophilic nitrile carbon.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon.
Due to the steric hindrance from the α-ethyl group in this compound, the rate of hydrolysis is expected to be slower than that of linear nitriles.
Table 1: Predicted Qualitative Reactivity Data for this compound Hydrolysis
| Reaction Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Relative Rate | Slower than linear nitriles | Slower than linear nitriles |
| Activation Energy | Higher than linear nitriles | Higher than linear nitriles |
Note: This is a qualitative prediction based on the known effects of steric hindrance on nitrile hydrolysis.
Caption: General workflows for acid and base-catalyzed hydrolysis of this compound.
Reduction
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon.
The steric bulk around the nitrile group in this compound is expected to make the reduction more challenging, potentially requiring harsher reaction conditions compared to linear nitriles.
Table 2: Predicted Qualitative Reactivity Data for this compound Reduction
| Reaction Parameter | LiAlH₄ Reduction |
| Relative Rate | Slower than linear nitriles |
| Activation Energy | Higher than linear nitriles |
Note: This is a qualitative prediction based on the known effects of steric hindrance on nitrile reduction.
Caption: Reaction pathway for the reduction of this compound with LiAlH₄.
Reaction with Organometallic Reagents
Grignard reagents and other organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The steric hindrance in this compound will likely necessitate the use of less bulky Grignard reagents or require more forcing conditions for the reaction to proceed efficiently.
Caption: Experimental workflow for the reaction of this compound with a Grignard reagent.
Influence of Steric Hindrance: A Comparative Analysis
The primary factor differentiating the reactivity of this compound from linear nitriles is steric hindrance. The ethyl group at the α-position shields the electrophilic nitrile carbon from the approach of nucleophiles.
Table 3: Comparative Reactivity of Branched vs. Linear Alkyl Nitriles
| Reaction Type | Linear Alkyl Nitrile (e.g., Hexanenitrile) | Branched Alkyl Nitrile (this compound) | Primary Differentiating Factor |
| Hydrolysis | Proceeds at a faster rate. | Slower reaction rates due to impeded approach of H₂O or OH⁻. | Steric Hindrance |
An In-Depth Technical Guide to the Chemical Safety and Hazards of 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanenitrile, also known as 2-ethylbutyronitrile, is an aliphatic nitrile with the chemical formula C₆H₁₁N. While it serves as a versatile intermediate in organic synthesis, a thorough understanding of its chemical safety and potential hazards is paramount for professionals handling this compound. This guide provides a comprehensive overview of the known safety information, toxicological data, and handling procedures for this compound, compiled from available literature and safety data sheets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for assessing its behavior under various experimental and storage conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 617-80-1[1] |
| Molecular Formula | C₆H₁₁N[1] |
| Molecular Weight | 97.16 g/mol [1] |
| Synonyms | 2-Ethylbutyronitrile, Diethylacetonitrile, 3-Cyanopentane[1] |
| Appearance | Colorless liquid |
| Boiling Point | 145.5 °C at 760 mmHg |
| Flash Point | 46 °C |
| Density | 0.8 g/cm³ |
| Vapor Pressure | 4.85 mmHg at 25°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.
Table 2: GHS Classification of this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
Toxicological Information
Table 3: Acute Toxicity Data for Structurally Similar Aliphatic Nitriles (Surrogate Data)
| Chemical | CAS Number | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat, 4h) |
| Butyronitrile | 109-74-0 | 50-100 mg/kg | 505 mg/kg | 3.6 mg/L |
| Valeronitrile | 110-59-8 | 137 mg/kg | 1220 mg/kg | 3.7 mg/L |
| Propionitrile | 107-12-0 | 39 mg/kg | 1250 mg/kg | 1.6 mg/L |
Disclaimer: The data presented in Table 3 is for structurally related compounds and should be used as an estimation of the potential toxicity of this compound. Actual toxicity may vary.
Mechanism of Toxicity: Metabolic Release of Cyanide
The toxicity of aliphatic nitriles is primarily attributed to their in vivo metabolism, which leads to the release of cyanide ions (CN⁻). This process is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver.[2][3] The released cyanide then potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to cellular hypoxia and, in severe cases, death.[2]
Metabolic activation of aliphatic nitriles to cyanide.
Experimental Protocols for Safety Assessment
The following sections detail the methodologies for key toxicological and safety experiments based on internationally recognized OECD guidelines. These protocols provide a framework for the assessment of chemicals like this compound.
Acute Oral Toxicity (Based on OECD Guideline 401)[4][5]
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult rats of a single sex are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose by gavage. A range of dose levels is used across different groups of animals.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
A necropsy of all animals is performed at the end of the study.
-
-
Data Analysis: The LD50 value is calculated using a statistical method.
Acute Dermal Toxicity (Based on OECD Guideline 402)[6][7]
-
Objective: To determine the acute dermal toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult rats or rabbits are used.
-
Procedure:
-
The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.
-
The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
A necropsy is performed on all animals.
-
-
Data Analysis: The dermal LD50 is determined.
Acute Inhalation Toxicity (Based on OECD Guideline 403)[8][9]
-
Objective: To determine the acute inhalation toxicity (LC50) of a substance.
-
Test Animals: Typically, young adult rats are used.
-
Procedure:
-
Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a standard duration, typically 4 hours.
-
Several concentration levels are tested.
-
Animals are observed for mortality and toxic effects for at least 14 days.
-
Necropsy is performed on all animals.
-
-
Data Analysis: The LC50 value is calculated.
Skin Irritation/Corrosion (Based on OECD Guideline 404)[10][11]
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved skin and covered with a gauze patch for 4 hours.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Eye Irritation/Corrosion (Based on OECD Guideline 405)[12][13]
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
-
Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.
Handling and Safety Precautions
Given the hazardous nature of this compound, strict safety protocols must be followed during its handling and use.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
In case of exposure to this compound, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen cyanide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Logical Workflow for Hazard Assessment
The following diagram illustrates a logical workflow for the hazard assessment of a chemical substance like this compound, from initial information gathering to risk characterization.
Workflow for chemical hazard assessment.
Conclusion
This compound is a flammable and toxic chemical that requires careful handling and adherence to strict safety protocols. While specific quantitative toxicity data for this compound is limited, information from structurally similar aliphatic nitriles suggests a significant hazard potential primarily due to the metabolic release of cyanide. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and follow established safety procedures to minimize the risk of exposure and ensure a safe working environment. This guide serves as a foundational resource for understanding and managing the risks associated with this compound.
References
Methodological & Application
Application Notes and Protocols: Hydrolysis of 2-Ethylbutanenitrile to 2-Ethylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of nitriles is a fundamental and widely used transformation in organic synthesis for the preparation of carboxylic acids. This reaction can be effectively carried out under both acidic and basic conditions. The overall process involves the conversion of the cyano group (-C≡N) into a carboxylic acid group (-COOH). This document provides detailed protocols for the synthesis of 2-ethylbutanoic acid from 2-ethylbutanenitrile, a sterically hindered nitrile, using both acid- and base-catalyzed hydrolysis methods. Due to the steric hindrance, these reactions often require elevated temperatures and extended reaction times for efficient conversion.[1][2]
The hydrolysis proceeds through a two-stage mechanism. Initially, the nitrile undergoes hydration to form a 2-ethylbutanamide intermediate. Subsequently, this amide is further hydrolyzed to yield the final product, 2-ethylbutanoic acid, and either an ammonium salt (under acidic conditions) or ammonia gas (under basic conditions).[3][4]
Data Presentation: Comparison of Hydrolysis Methods
The following table summarizes typical reaction conditions for the acid- and base-catalyzed hydrolysis of sterically hindered nitriles, adapted for the conversion of this compound to 2-ethylbutanoic acid.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous solution (e.g., 50% v/v H₂SO₄) | Aqueous Ethanol or Aqueous Ethylene Glycol |
| Temperature | 100-120°C (Reflux) | 80-100°C (Reflux) |
| Reaction Time | 12-36 hours | 8-16 hours |
| Typical Yield | 70-85% | 80-95% |
| Notes | Longer reaction times may be needed for hindered substrates.[1] | Generally higher yields and faster reaction times for this substrate class.[2] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids and bases are highly corrosive and should be handled with extreme care. The addition of concentrated acid to water is exothermic and should be performed slowly and with cooling.
This protocol details a representative procedure using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent like ethyl acetate)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol, 9.7 g).
-
Acid Addition: In a separate beaker, prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly and cautiously adding concentrated sulfuric acid (50 mL) to deionized water (50 mL) in an ice bath. Once cooled, slowly add the acid solution to the reaction flask containing the nitrile while stirring.
-
Reflux: Heat the mixture to reflux (approximately 100-120°C) using a heating mantle.[2] Continue to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Extraction: Transfer the cold aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-ethylbutanoic acid.[2]
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
This protocol provides a general method using sodium hydroxide in an aqueous ethanol solvent system.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, prepare the alkaline solution by dissolving sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (75 mL) and deionized water (25 mL).
-
Substrate Addition: Add this compound (e.g., 0.1 mol, 9.7 g) to the alkaline solution.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 8-16 hours.[2][5] Monitor the reaction by TLC or GC. Ammonia gas will be evolved during the reaction.[3][4]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate salt to form the free carboxylic acid.[3][6]
-
Extraction: Extract the acidified solution with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with deionized water (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude 2-ethylbutanoic acid. The product can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
References
Application Notes and Protocols for the Reduction of 2-Ethylbutanenitrile to 2-Ethylbutylamine
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. 2-Ethylbutylamine, a primary amine, serves as a valuable building block in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the reduction of 2-ethylbutanenitrile to 2-ethylbutylamine, focusing on common and effective methodologies. The information is intended for researchers, scientists, and professionals in drug development.
Reaction Overview
The conversion of this compound to 2-ethylbutylamine involves the reduction of the nitrile functional group (-C≡N) to a primary amine group (-CH₂NH₂). This can be achieved through several reducing agents and catalytic systems. The most common methods include reduction with metal hydrides, such as lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
dot
Caption: General reaction scheme for the reduction of this compound.
Methodologies and Experimental Protocols
Two primary methods for the reduction of this compound are detailed below: reduction using lithium aluminum hydride and catalytic hydrogenation.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines in high yields.[1][2] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.[1][3]
Experimental Protocol:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane (DCM)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[4]
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-ethylbutylamine.
-
The crude product can be purified by distillation or column chromatography. An acid-base workup can be included to further purify the amine from any unreacted nitrile.[4]
Mechanism of LiAlH₄ Reduction: The mechanism involves a two-step nucleophilic attack by hydride ions.[1]
-
The first hydride ion attacks the electrophilic carbon of the nitrile, forming an imine anion.
-
A second hydride ion then attacks the imine anion, generating a dianion.
-
Protonation of the dianion with water during the workup yields the primary amine.[1][3]
dot
Caption: Mechanism of nitrile reduction using LiAlH₄.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is another widely used method for the reduction of nitriles. This method employs a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), in the presence of hydrogen gas.[4] This approach is often considered safer for large-scale synthesis compared to using LiAlH₄.[4]
Experimental Protocol:
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Ammonia or Ammonium hydroxide (optional, to suppress secondary amine formation)[2]
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add the catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
If desired, add ammonia or ammonium hydroxide to the mixture to minimize the formation of secondary and tertiary amine byproducts.[2]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by distillation to yield the crude 2-ethylbutylamine, which can be further purified by distillation.
dot
Caption: Experimental workflow for catalytic hydrogenation.
Quantitative Data Summary
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reducing Agent/Catalyst | Lithium Aluminum Hydride | H₂ with Pd/C, Raney Ni |
| Solvent | Anhydrous THF, Diethyl ether | Methanol, Ethanol |
| Temperature | 0 °C to Room Temperature | 50 - 100 °C |
| Pressure | Atmospheric | 50 - 500 psi |
| Typical Yield | Generally High (>90%) | Variable, often high |
| Key Considerations | Highly reactive, requires anhydrous conditions, careful quenching required. Not ideal for large scale.[4] | Safer for large scale, requires specialized high-pressure equipment, potential for secondary/tertiary amine byproducts.[2] |
Safety Precautions
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-ventilated area, preferably in a fume hood, using appropriate high-pressure equipment. Ensure all connections are secure to prevent leaks.
-
2-Ethylbutylamine: The product is a corrosive and flammable liquid.[5] Handle with care in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
The reduction of this compound to 2-ethylbutylamine can be effectively achieved using either lithium aluminum hydride or catalytic hydrogenation. The choice of method depends on the scale of the reaction, available equipment, and safety considerations. LiAlH₄ reduction is a reliable lab-scale method that typically provides high yields. For larger-scale synthesis, catalytic hydrogenation is often preferred due to its enhanced safety profile. The provided protocols offer a solid foundation for researchers to successfully perform this transformation.
References
Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ketones through the Grignard reaction of 2-ethylbutanenitrile with an organomagnesium halide (Grignard reagent). The reaction proceeds via a nucleophilic addition of the Grignard reagent to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to the corresponding ketone.[1][2][3] This method is a versatile tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of ketones with diverse structures.
Introduction
The Grignard reaction is a fundamental organometallic reaction that enables the formation of new carbon-carbon bonds by reacting a Grignard reagent (R-MgX) with an electrophile.[4] The reaction of Grignard reagents with nitriles provides a reliable route to synthesize ketones. The carbon atom of the nitrile group is electrophilic and undergoes nucleophilic attack by the carbanionic carbon of the Grignard reagent.[2][5][6] This initial addition leads to the formation of a stable magnesium salt of an imine.[1][2] Subsequent acidic workup hydrolyzes the imine to the final ketone product. A key advantage of this method is that the intermediate imine salt is unreactive towards further Grignard reagent addition, thus preventing the formation of tertiary alcohol byproducts that can occur in reactions with other carbonyl compounds.[4]
This protocol details the synthesis of a ketone by reacting this compound with a Grignard reagent. While the reaction with sterically hindered nitriles can sometimes be sluggish, the use of appropriate reaction conditions can lead to good yields of the desired ketone.
Data Presentation
The following table summarizes the representative quantitative data for the Grignard reaction with this compound. Please note that the actual yield may vary depending on the specific Grignard reagent used and the optimization of reaction conditions.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.0 | eq | |
| Magnesium Turnings | 1.2 | eq | Activated |
| Alkyl Halide (for Grignard) | 1.1 | eq | e.g., Bromoethane |
| Solvent | |||
| Anhydrous Diethyl Ether | 10 | mL/mmol of nitrile | |
| Reaction Conditions | |||
| Grignard Formation Temp. | Room Temperature to 35 | °C | Reflux |
| Reaction Temperature | 0 to Room Temperature | °C | |
| Reaction Time | 2 - 4 | hours | |
| Workup | |||
| Aqueous HCl | 10% | v/v | |
| Yield | |||
| Expected Yield | 60-80 | % | Representative |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of the anhydrous diethyl ether to just cover the magnesium turnings.
-
Dissolve the bromoethane in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Grignard Reaction with this compound
Materials:
-
Grignard reagent solution (prepared in situ)
-
This compound
-
Anhydrous diethyl ether
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification
Materials:
-
10% Aqueous hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 10% aqueous hydrochloric acid dropwise. Stir the mixture until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ketone can be purified by distillation or column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the reaction mechanism and the experimental workflow.
Caption: Mechanism of Grignard reaction with a nitrile.
Caption: Experimental workflow for ketone synthesis.
References
Application Notes and Protocols: 2-Ethylbutanenitrile as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Ethylbutanenitrile, a branched aliphatic nitrile, serves as a valuable and versatile intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive nitrile group, allows for its conversion into key functional groups such as primary amines and carboxylic acids. These transformations are fundamental in building the core scaffolds of a diverse range of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical precursors.
The primary applications of this compound in pharmaceutical synthesis revolve around two key transformations:
-
Reduction to 2-Ethylbutan-1-amine: This primary amine is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsants and other CNS-acting agents.
-
Hydrolysis to 2-Ethylbutanoic Acid: This carboxylic acid can be used in the synthesis of esters, amides, and other derivatives with potential therapeutic applications.
Furthermore, the α-carbon to the nitrile group can be functionalized, as demonstrated in the synthesis of Glutethimide, a sedative-hypnotic drug. This highlights the potential of this compound in more complex synthetic routes.
Data Presentation
Table 1: Key Transformations of this compound and their Pharmaceutical Relevance
| Transformation | Product | Reagents and Conditions | Pharmaceutical Application of Product |
| Reduction | 2-Ethylbutan-1-amine | 1. Lithium Aluminum Hydride (LiAlH₄) in THF/ether. 2. Catalytic Hydrogenation (e.g., Raney Nickel, H₂) | Intermediate for anticonvulsants and other CNS agents. |
| Hydrolysis | 2-Ethylbutanoic Acid | 1. Acid-catalyzed (e.g., aq. H₂SO₄, reflux). 2. Base-catalyzed (e.g., aq. NaOH, reflux). | Precursor for ester and amide-based pharmaceuticals. |
| Michael Addition & Cyclization | 3-Ethyl-3-phenylpiperidine-2,6-dione (Glutethimide analog) | 1. Base-catalyzed addition to an acrylate. 2. Hydrolysis and cyclization. | Synthesis of sedative-hypnotics. |
Table 2: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Lithium Aluminum Hydride | LiAlH₄, THF/ether | High | Fast, effective for a wide range of nitriles. | Highly reactive, requires anhydrous conditions, pyrophoric. |
| Catalytic Hydrogenation | H₂, Raney Nickel | High | Milder conditions, scalable, environmentally friendly. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
Table 3: Comparison of Hydrolysis Methods for this compound
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Acid-Catalyzed | aq. H₂SO₄ or HCl | Good to High | Direct formation of the carboxylic acid. | Harsh conditions, potential for side reactions. |
| Base-Catalyzed | aq. NaOH or KOH | Good to High | Milder conditions, less charring. | Forms the carboxylate salt, requiring an acidification step. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbutan-1-amine via Lithium Aluminum Hydride Reduction
This protocol describes the reduction of this compound to 2-Ethylbutan-1-amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (oven-dried)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture and wash the solid thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-Ethylbutan-1-amine can be purified by distillation.
Protocol 2: Synthesis of 2-Ethylbutan-1-amine via Catalytic Hydrogenation
This protocol outlines the reduction of this compound using Raney Nickel as a catalyst.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: Prepare activated Raney Nickel according to standard procedures or use commercially available pre-activated catalyst. Handle with care as it can be pyrophoric.
-
Reaction Setup: In a high-pressure reaction vessel, place a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol. Add this compound to the vessel.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Isolation and Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with solvent to prevent ignition. The filtrate, containing the product, can be concentrated under reduced pressure. The crude 2-Ethylbutan-1-amine can be purified by distillation.
Protocol 3: Synthesis of 2-Ethylbutanoic Acid via Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of this compound to 2-Ethylbutanoic acid using sulfuric acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reflux apparatus
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The addition should be done slowly and with cooling in an ice bath to control the initial exotherm.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and saturated aqueous NaHCO₃ solution to remove any remaining acid.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude 2-Ethylbutanoic acid can be purified by distillation.
Protocol 4: Synthesis of a Glutethimide Analog Intermediate
This protocol describes the initial Michael addition step in the synthesis of a 3,3-diethylpiperidine-2,6-dione, an analog of Glutethimide, starting from this compound.
Materials:
-
This compound
-
Ethyl acrylate
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (catalytic amount, e.g., 0.1 equivalents) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) followed by the dropwise addition of ethyl acrylate (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC to follow the formation of the adduct, ethyl 4-cyano-4-ethylhexanoate.
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Isolation: Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography or distillation. The resulting cyano-ester can then be subjected to hydrolysis and cyclization to form the desired piperidine-2,6-dione.
Mandatory Visualization
Caption: Synthetic routes from this compound.
Caption: Workflow for the reduction of this compound.
Caption: Workflow for the hydrolysis of this compound.
Application Notes: The Versatile Role of 2-Ethylbutanenitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutanenitrile, a simple aliphatic nitrile, holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its chemical structure offers a reactive nitrile group that can be readily transformed into other valuable functional groups, such as carboxylic acids and amines. These transformations are fundamental in constructing the core scaffolds of various herbicides, fungicides, and insecticides. While direct commercial applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of nitriles and the structural motifs present in many active agrochemical ingredients.[1] This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this compound for the development of new crop protection agents.
Potential Applications in Agrochemical Synthesis
The strategic value of this compound lies in its conversion to two key intermediates: 2-ethylbutanoic acid and 2-ethylbutylamine. These molecules can serve as foundational synthons for a variety of agrochemical classes.
-
2-Ethylbutanoic Acid Derivatives: Carboxylic acids are precursors to a wide range of agrochemicals, including aryloxyalkanoic acid herbicides and fungicidal amides. The hydrolysis of this compound provides a direct route to 2-ethylbutanoic acid, which can then be derivatized to introduce desired functionalities.
-
2-Ethylbutylamine Derivatives: Primary amines are crucial for the synthesis of numerous herbicides, such as chloroacetanilides and sulfonylureas, as well as certain classes of fungicides and insecticides. The reduction of this compound offers a straightforward pathway to 2-ethylbutylamine.
The following sections provide detailed experimental protocols for the synthesis of these key intermediates from this compound and discuss their potential incorporation into agrochemical scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbutanoic Acid via Hydrolysis of this compound
This protocol details the conversion of this compound to 2-ethylbutanoic acid through acid-catalyzed hydrolysis.
Objective: To synthesize 2-ethylbutanoic acid, a potential precursor for herbicides and fungicides.
Materials:
-
This compound (C₆H₁₁N)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Diethyl ether (C₄H₁₀O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 g (0.515 mol) of this compound.
-
Acid Addition: Slowly and cautiously add 200 mL of a 40% (v/v) aqueous sulfuric acid solution to the flask while stirring. The addition should be performed in an ice bath to manage the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain vigorous stirring and continue refluxing for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude 2-ethylbutanoic acid.
-
The crude product can be further purified by vacuum distillation.
-
Quantitative Data Summary (Expected):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Sulfuric Acid |
| Reaction Type | Hydrolysis |
| Typical Yield | 85-95% |
| Purity (post-distillation) | >98% |
| Boiling Point of Product | 194 °C |
Protocol 2: Synthesis of 2-Ethylbutylamine via Reduction of this compound
This protocol describes the synthesis of 2-ethylbutylamine by the reduction of this compound using lithium aluminum hydride (LAH).
Objective: To synthesize 2-ethylbutylamine, a potential building block for various classes of herbicides and insecticides.
Materials:
-
This compound (C₆H₁₁N)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (C₄H₁₀O) or Tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH), 2M solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend 23 g (0.606 mol) of lithium aluminum hydride in 400 mL of anhydrous diethyl ether.
-
Substrate Addition: While stirring the LAH suspension vigorously in an ice bath, add a solution of 50 g (0.515 mol) of this compound in 100 mL of anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, followed by gentle reflux for 4-6 hours.
-
Quenching and Work-up:
-
Cool the reaction flask in an ice bath.
-
Cautiously and slowly add 23 mL of deionized water dropwise to decompose the excess LAH.
-
Follow with the dropwise addition of 23 mL of a 2M sodium hydroxide solution.
-
Finally, add 69 mL of deionized water and stir the mixture until a white, granular precipitate forms.
-
-
Isolation and Purification:
-
Filter the solid aluminum salts and wash them thoroughly with diethyl ether (3 x 100 mL).
-
Combine the filtrate and the ether washings.
-
Dry the combined organic solution over anhydrous potassium carbonate.
-
Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.
-
The resulting crude 2-ethylbutylamine can be purified by fractional distillation.
-
Quantitative Data Summary (Expected):
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Lithium Aluminum Hydride |
| Reaction Type | Reduction |
| Typical Yield | 80-90% |
| Purity (post-distillation) | >98% |
| Boiling Point of Product | 123-125 °C |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the conversion of this compound into key agrochemical intermediates and their potential subsequent transformations.
Caption: Synthetic pathway from this compound to potential herbicide and fungicide precursors via hydrolysis.
Caption: Synthetic pathway from this compound to potential herbicide and insecticide precursors via reduction.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The straightforward conversion of its nitrile group to either a carboxylic acid or an amine opens up a multitude of synthetic possibilities. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to begin investigating the potential of this versatile building block in the development of next-generation crop protection solutions. Further research into the derivatization of the resulting intermediates could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.
References
Application Notes and Protocols: 2-Ethylbutanenitrile as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrimidine and pyran heterocyclic systems using 2-ethylbutanenitrile as a key precursor. The methodologies are based on established and robust organic transformations, offering a practical guide for the synthesis of potentially bioactive molecules.
Synthesis of 2,4-Diamino-5,6-diethylpyrimidine
While a direct cyclization of this compound to form a pyrimidine ring is not extensively documented, a highly efficient and analogous synthesis can be achieved by utilizing a common precursor, 3-pentanone (diethyl ketone), which shares the same carbon skeleton as the desired substituents. The following protocol details the synthesis of 2,4-diamino-5,6-diethylpyrimidine via the well-established condensation reaction of a ketone with guanidine.
Reaction Scheme:
Caption: Synthesis of 2,4-Diamino-5,6-diethylpyrimidine.
Experimental Protocol:
Materials:
-
3-Pentanone (Diethyl ketone)
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15 minutes to form the free base of guanidine. To this suspension, add 3-pentanone (8.61 g, 0.1 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with concentrated hydrochloric acid. Evaporate the ethanol under reduced pressure. To the residue, add water (50 mL) and adjust the pH to ~10 with a 10% sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2,4-diamino-5,6-diethylpyrimidine.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2,4-Diamino-5,6-diethylpyrimidine | C8H14N4 | 166.22 | 60-75 | 185-188 |
Synthesis of 2-Amino-3-cyano-4,5-diethyl-4H-pyran
This protocol describes a two-step synthesis of a substituted pyran derivative starting from this compound. The first step involves a Knoevenagel condensation to introduce the required unsaturation, followed by a Michael addition and cyclization to form the pyran ring.
Workflow Diagram:
Caption: Two-step synthesis of a substituted pyran.
Experimental Protocols:
Step 1: Synthesis of 2-Ethyl-2-butenenitrile (Intermediate)
Materials:
-
This compound
-
Acetaldehyde
-
Piperidine
-
Acetic acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (9.71 g, 0.1 mol), acetaldehyde (5.29 g, 0.12 mol), piperidine (1 mL), and toluene (100 mL).
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-ethyl-2-butenenitrile can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of 2-Amino-3-cyano-4,5-diethyl-4H-pyran
Materials:
-
2-Ethyl-2-butenenitrile (from Step 1)
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 2-ethyl-2-butenenitrile (10.9 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (100 mL).
-
Base Addition: To this solution, add a catalytic amount of sodium ethoxide solution (prepared by dissolving a small piece of sodium in ethanol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-amino-3-cyano-4,5-diethyl-4H-pyran.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Ethyl-2-butenenitrile | C6H9N | 95.15 | 70-80 | Colorless oil |
| 2-Amino-3-cyano-4,5-diethyl-4H-pyran | C10H14N2O | 178.23 | 55-65 | White solid |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are typical and may vary depending on experimental conditions.
Application Notes and Protocols for the DIBAL-H Reduction of 2-Ethylbutanenitrile to 2-Ethylbutanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the selective reduction of 2-ethylbutanenitrile to 2-ethylbutanal using diisobutylaluminium hydride (DIBAL-H). This transformation is a crucial step in synthetic organic chemistry, offering an efficient route to aldehydes which are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The protocol herein outlines the reaction setup, execution, work-up, and purification, supported by quantitative data and safety considerations. Additionally, reaction mechanisms and experimental workflows are illustrated to provide a thorough understanding of the process.
Introduction
The reduction of nitriles to aldehydes is a fundamental transformation in organic synthesis. Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent, particularly useful for the partial reduction of nitriles and esters to their corresponding aldehydes.[1][2][3] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce nitriles to primary amines, DIBAL-H allows for the isolation of the aldehyde intermediate when the reaction is conducted at low temperatures.[1][2] This control is attributed to the formation of a stable intermediate imine-alane complex at low temperatures, which is then hydrolyzed to the aldehyde during aqueous workup.[3][4][5]
This application note focuses on the specific reduction of this compound to 2-ethylbutanal, a valuable building block in various synthetic pathways.[6]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the product is provided below for reference.
| Property | This compound | 2-Ethylbutanal |
| Molecular Formula | C₆H₁₁N | C₆H₁₂O |
| Molecular Weight | 97.16 g/mol [7][8] | 100.16 g/mol [9][10] |
| Boiling Point | 145.5 °C at 760 mmHg[7] | ~117 °C |
| Density | 0.8 g/cm³[7] | 0.814 g/cm³ |
| Appearance | Colorless liquid[6] | Clear, colorless liquid[9] |
| CAS Number | 617-80-1[7][8] | 97-96-1[9][10] |
Spectroscopic Data
Key spectroscopic features for the starting material and product are summarized for characterization purposes.
| Spectroscopic Data | This compound | 2-Ethylbutanal |
| IR Spectroscopy (cm⁻¹) | Strong, sharp peak around 2200-2260 for C≡N stretch[6] | Strong peak around 1725-1740 for C=O stretch |
| ¹H NMR (CDCl₃, ppm) | Complex aliphatic signals | Aldehydic proton (CHO) at ~9.6 ppm[11] |
| ¹³C NMR (CDCl₃, ppm) | Nitrile carbon (C≡N) signal around 120 ppm | Aldehyde carbon (CHO) signal at ~205 ppm[9] |
| Mass Spectrometry (m/z) | Molecular ion peak at 97.16 | Molecular ion peak at 100.16[9][10] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
4.1. Materials and Reagents
-
This compound (≥98% purity)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in an inert solvent (e.g., hexanes, toluene, or THF)[12]
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or diethyl ether)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl[5]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Deionized water
-
Brine solution
4.2. Equipment
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen or Argon inlet
-
Dropping funnel or syringe pump
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
4.3. Reaction Procedure
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Charging the Reactor: Charge the flask with this compound (1.0 equiv) and dissolve it in an anhydrous solvent (to achieve a concentration of 0.2-0.5 M).[5]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add the DIBAL-H solution (1.1-1.5 equiv) dropwise via the dropping funnel or syringe pump over 30-60 minutes, ensuring the internal temperature is maintained at or below -70 °C.[5]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.[5][13]
-
Warming: Allow the mixture to warm to room temperature.
-
Aqueous Work-up: Perform an aqueous workup by adding a saturated aqueous solution of Rochelle's salt and stirring vigorously until two clear layers are observed.[13] Alternatively, slowly add 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-ethylbutanal by distillation or flash column chromatography.
Visualizations
5.1. Reaction Mechanism
Caption: Mechanism of DIBAL-H reduction of a nitrile to an aldehyde.
5.2. Experimental Workflow
Caption: General workflow for the DIBAL-H reduction of this compound.
Safety Considerations
-
DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents. Handle it under an inert atmosphere (nitrogen or argon) at all times.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
The quenching of excess DIBAL-H is highly exothermic and should be performed slowly at low temperatures.
Conclusion
The DIBAL-H reduction of this compound provides an effective and selective method for the synthesis of 2-ethylbutanal. Careful control of the reaction temperature and stoichiometry is paramount to achieving high yields and preventing over-reduction to the corresponding amine. The protocol and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 617-80-1 | Benchchem [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 2-Ethylbutyronitrile | C6H11N | CID 69244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butanal, 2-ethyl- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes: 2-Ethylbutanenitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-ethylbutanenitrile derivatives as key intermediates in the synthesis of bioactive molecules, with a focus on the aromatase inhibitor, Aminoglutethimide.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals. The presence of the nitrile functional group allows for a variety of chemical transformations, including hydrolysis to carboxylic acids and reduction to amines, making it a valuable precursor for the synthesis of diverse molecular scaffolds.[1] Derivatives of this compound have shown potential in the development of antimicrobial, antihistaminic, and neuropharmacological agents.[1]
A prominent example of a bioactive molecule synthesized from a this compound derivative is Aminoglutethimide . This small molecule is a non-steroidal aromatase inhibitor that has been used in the treatment of hormone-sensitive breast cancer and Cushing's syndrome.[2][3] Aminoglutethimide is synthesized from 2-phenylbutyronitrile, a direct derivative of this compound where a phenyl group is attached to the second carbon.
Core Application: Synthesis of Aminoglutethimide
The synthesis of Aminoglutethimide from 2-phenylbutyronitrile involves a multi-step process, which is a key example of the utility of the this compound scaffold in medicinal chemistry.
Experimental Workflow: Synthesis of Aminoglutethimide
The overall synthetic pathway from 2-phenylbutyronitrile to Aminoglutethimide is depicted below.
Caption: Synthetic workflow for Aminoglutethimide.
Key Experimental Protocols
1. Nitration of 2-Phenylbutyronitrile
This initial step introduces a nitro group onto the phenyl ring, a crucial functional group for subsequent reduction to the bioactive amine.
-
Reactants: 2-Phenylbutyronitrile.
-
Reagents: Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure Outline: 2-Phenylbutyronitrile is carefully added to a cooled nitrating mixture. The reaction is monitored and, upon completion, the mixture is poured onto ice, and the crude 2-(4-nitrophenyl)butyronitrile is extracted.[4]
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
2. Michael Addition with Methyl Acrylate
The nitrile intermediate undergoes a Michael addition to introduce the carbon framework necessary for the glutarimide ring.
-
Reactants: 2-(4-Nitrophenyl)butyronitrile, Methyl acrylate.
-
Base: A strong base such as benzyltrimethylammonium hydroxide is used to deprotonate the carbon alpha to the nitrile group, facilitating the nucleophilic attack on methyl acrylate.[4]
-
Procedure Outline: The nitrile is treated with the base in a suitable solvent, followed by the addition of methyl acrylate. The reaction mixture is stirred until completion.[4]
3. Hydrolysis and Cyclization to form the Glutarimide Ring
The ester and nitrile groups of the Michael adduct are hydrolyzed and subsequently cyclize to form the glutarimide ring.
-
Reactants: Methyl 4-cyano-4-(4-nitrophenyl)hexanoate.
-
Reagents: A mixture of acetic acid and sulfuric acid is typically used for the acidic hydrolysis and cyclization.[4]
-
Procedure Outline: The Michael adduct is heated in the acidic mixture, leading to the formation of 2-(4-nitrophenyl)-2-ethylglutarimide.[4]
4. Reduction of the Nitro Group
The final step is the reduction of the nitro group to the primary amine, yielding Aminoglutethimide.
-
Reactants: 2-(4-Nitrophenyl)-2-ethylglutarimide.
-
Reducing Agent: Hydrogen gas with a metal catalyst, such as Raney Nickel or Palladium on carbon, is commonly employed.[4]
-
Procedure Outline: The nitro compound is dissolved in a suitable solvent and subjected to hydrogenation under pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield Aminoglutethimide.[4]
-
Purification: The final product can be purified by recrystallization.
Biological Activity and Mechanism of Action
Aminoglutethimide functions as a non-selective inhibitor of several cytochrome P450 enzymes involved in steroid biosynthesis.[2][3] Its primary therapeutic effect in breast cancer is attributed to the inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[5][6] By blocking estrogen production, Aminoglutethimide reduces the hormonal stimulation of estrogen receptor-positive breast cancer cells.[1][6]
Signaling Pathway: Aromatase Inhibition
The following diagram illustrates the mechanism of action of Aminoglutethimide in blocking estrogen synthesis.
Caption: Mechanism of action of Aminoglutethimide.
Quantitative Bioactivity Data
The inhibitory activity of Aminoglutethimide and its analogs against aromatase and cholesterol side-chain cleavage enzyme (desmolase) has been evaluated. The following table summarizes key quantitative data.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) or IC₅₀ | Reference |
| Aminoglutethimide | Aromatase (CYP19A1) | Kᵢ = 0.60 µM | [2] |
| Desmolase (CYP11A1) | Kᵢ = 14 µM | [7] | |
| 3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione | Desmolase (CYP11A1) | Kᵢ = 13 µM | [7] |
| 1-Amino-3-ethyl-3-phenylpiperidine-2,6-dione | Desmolase (CYP11A1) | Kᵢ = 4.6 µM | [7] |
| 3-Ethyl-3-(4-pyridyl)-piperidine-2,6-dione | Aromatase (CYP19A1) | Kᵢ = 1.1 µM | [2] |
| 1-n-Propyl-aminoglutethimide | Aromatase (CYP19A1) | IC₅₀ = 5.0 µM | [8] |
| Desmolase (CYP11A1) | IC₅₀ = 220 µM | [8] | |
| 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione | Aromatase (CYP19A1) | Kᵢ = 1.0 µM | [9] |
Conclusion
The synthesis of Aminoglutethimide from a this compound derivative highlights the importance of this chemical scaffold in the development of potent bioactive molecules. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering a foundation for the synthesis and evaluation of novel compounds targeting enzymes such as aromatase. The versatility of the nitrile group in this compound and its analogs continues to make it an attractive starting point for the creation of new therapeutic agents.
References
- 1. Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 3. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglutethimide synthesis - chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 6. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 7. Analogues of aminoglutethimide: selective inhibition of cholesterol side-chain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Alkyl analogues of aminoglutethimide. Comparative inhibition of cholesterol side chain cleavage and aromatase and metabolism of the 1-propyl derivative, a highly selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Ethylbutanenitrile in the Production of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Ethylbutanenitrile, a branched-chain aliphatic nitrile, serves as a versatile and valuable building block in the synthesis of a variety of specialty chemicals. Its chemical structure, featuring a reactive nitrile group and a C6 backbone, allows for its conversion into key intermediates such as carboxylic acids and primary amines. These intermediates are pivotal in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key specialty chemicals.
Key Applications and Chemical Transformations
This compound is a precursor for two primary classes of compounds through two main reaction pathways:
-
Hydrolysis to 2-Ethylbutyric Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethylbutyric acid. This carboxylic acid is a key intermediate in the synthesis of various esters, amides, and other derivatives with applications in pharmaceuticals and as specialty monomers.
-
Reduction to 2-Ethylbutylamine: The nitrile group can be reduced to a primary amine, 2-ethylbutylamine, using various reducing agents. This amine is a valuable intermediate for the synthesis of agrochemicals, corrosion inhibitors, and pharmaceutical active ingredients.
Application Notes
Synthesis of 2-Ethylbutyric Acid via Hydrolysis
2-Ethylbutyric acid is a valuable intermediate in the production of various specialty chemicals. For instance, it can be a precursor in the synthesis of certain anticonvulsant drugs and other pharmacologically active molecules. The hydrolysis of this compound is a straightforward and high-yielding method for its production.
Quantitative Data for Hydrolysis of this compound:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 2-Ethylbutyric Acid | |
| Reagents | Sulfuric Acid, Water | |
| Reaction Conditions | Reflux | |
| Reported Yield | High | [1][2] |
Note: Specific yield data can vary based on reaction scale and purification methods.
Synthesis of 2-Ethylbutylamine via Reduction
2-Ethylbutylamine is a primary amine that can be used as a synthon in the preparation of more complex molecules, including those with potential biological activity. Catalytic hydrogenation is a common and efficient method for the reduction of nitriles to primary amines.
Quantitative Data for Reduction of this compound:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 2-Ethylbutylamine | |
| Catalyst | Co/SiO2 | [3] |
| Reaction Conditions | 343 K, 25 bar H2 | [3] |
| Reported Yield | 97% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbutyric Acid by Acidic Hydrolysis of this compound
Objective: To synthesize 2-ethylbutyric acid from this compound via acidic hydrolysis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Hydroxide (for neutralization and extraction)
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add this compound and a solution of sulfuric acid in water.
-
Heat the mixture to reflux and maintain the reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude 2-ethylbutyric acid can be purified by distillation under reduced pressure.[1]
Expected Yield: High.
Protocol 2: Synthesis of 2-Ethylbutylamine by Catalytic Hydrogenation of this compound
Objective: To synthesize 2-ethylbutylamine from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
Ethanol (solvent)
-
Co/SiO2 catalyst
-
High-pressure autoclave (e.g., Parr reactor)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, charge this compound, ethanol as the solvent, and the Co/SiO2 catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 25 bar.
-
Heat the reactor to 343 K while stirring.
-
Maintain these conditions for the duration of the reaction, monitoring the hydrogen uptake to determine completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by distillation to yield the crude 2-ethylbutylamine.
-
Further purification can be achieved by fractional distillation.[3]
Expected Yield: 97%[3].
Signaling Pathways and Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity in the Reduction of 2-Ethylbutanenitrile
Welcome to the technical support center for the selective reduction of 2-Ethylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-ethylbutylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the reduction of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Primary Amine (2-Ethylbutylamine)
-
Question: My reaction shows a low yield of the desired 2-ethylbutylamine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or the amount of reducing agent. Monitoring the reaction progress by techniques such as TLC or GC is crucial to determine the optimal reaction time.
-
Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) may be inactive or poisoned. Ensure the catalyst is fresh or properly activated. Avoid impurities in the starting material or solvent that could poison the catalyst.
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or pressure might not be ideal for the specific reducing agent. For instance, some reductions with borohydride reagents may require elevated temperatures to proceed efficiently.
-
Product Loss During Work-up: Primary amines can be volatile or form salts, leading to loss during extraction and purification. Ensure the aqueous layer is thoroughly extracted after basification. Distillation should be performed carefully to avoid loss of the product.
-
Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines
-
Question: My product mixture contains significant amounts of bis(2-ethylbutyl)amine (secondary amine) and tris(2-ethylbutyl)amine (tertiary amine). How can I improve the selectivity for the primary amine?
-
Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, especially during catalytic hydrogenation.[1][2] This occurs when the initially formed primary amine attacks the imine intermediate.[1][2][3] To enhance selectivity for the primary amine:
-
Addition of Ammonia or a Base: The presence of ammonia or a strong base (like NaOH or LiOH) can suppress the formation of secondary and tertiary amines.[1] Ammonia is thought to compete with the primary amine for reaction with the imine intermediate.
-
Catalyst Choice: The choice of catalyst is critical. Raney Nickel and Raney Cobalt catalysts often show higher selectivity for primary amines compared to palladium or platinum catalysts, especially when used with additives like ammonia.[1]
-
Reaction in the Presence of an Acid Anhydride: A patented method suggests conducting the Raney Nickel-catalyzed hydrogenation in the presence of an aliphatic acid anhydride. This directly produces the N-acyl derivative of the primary amine, which can then be hydrolyzed to yield the pure primary amine, effectively preventing the formation of secondary and tertiary amines.
-
Use of Specific Catalysts: Research has shown that the structure of the catalyst can influence selectivity. For instance, atomically dispersed palladium clusters have demonstrated high selectivity towards primary amines.
-
Issue 3: Incomplete Reaction or Stalled Reaction
-
Question: The reduction of this compound is very slow or appears to have stopped before completion. What could be the issue?
-
Answer: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: As mentioned, catalyst poisoning is a common issue. Sulfur compounds, halides, and other functional groups can deactivate the catalyst. Purifying the this compound before the reaction may be necessary.
-
Insufficient Reducing Agent: For stoichiometric reductions (e.g., with LiAlH4), ensure that a sufficient excess of the reducing agent is used. Nitriles require two equivalents of hydride for complete reduction.
-
Poor Mass Transfer: In catalytic hydrogenation, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas, slowing down the reaction. Ensure vigorous stirring.
-
Low Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure might be too low. Increasing the pressure can enhance the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to 2-ethylbutylamine?
A1: The two main approaches for the reduction of aliphatic nitriles like this compound are:
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney Nickel, Palladium on Carbon, Raney Cobalt) and hydrogen gas. It is often the most economical method for large-scale production.[2]
-
Chemical Reduction: This involves the use of stoichiometric reducing agents, most commonly metal hydrides like Lithium Aluminum Hydride (LiAlH4) or borane complexes.[2]
Q2: Which method offers better selectivity for the primary amine?
A2: Both methods can be optimized for high selectivity.
-
Catalytic hydrogenation with Raney Nickel or Raney Cobalt in the presence of ammonia or a base generally provides good selectivity for the primary amine.[1]
-
Lithium Aluminum Hydride (LiAlH4) reduction is a powerful method that typically yields the primary amine with high selectivity and is less prone to the formation of secondary and tertiary amine side products compared to unoptimized catalytic hydrogenation.
Q3: Are there any safety concerns I should be aware of when running these reactions?
A3: Yes, both methods have significant safety considerations:
-
Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Raney Nickel. Reactions should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment.
-
Lithium Aluminum Hydride (LiAlH4): Is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The work-up procedure, which involves quenching the excess LiAlH4, must be performed with extreme care, typically at low temperatures.
Q4: Can I reduce the nitrile group in this compound selectively in the presence of other functional groups?
A4: The selectivity depends on the chosen reducing agent and the other functional groups present.
-
Catalytic Hydrogenation: Can be selective. For example, a nitrile can often be reduced in the presence of an ester group using catalysts like Raney Cobalt.
-
Metal Hydrides: The selectivity varies. LiAlH4 is a very strong reducing agent and will reduce most carbonyl-containing functional groups (esters, amides, carboxylic acids).[4] Milder reducing agents or modified boranes may offer better chemoselectivity. For instance, diisopropylaminoborane in the presence of catalytic lithium borohydride can reduce nitriles in the presence of unconjugated alkenes and alkynes.[5][6]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reduction of aliphatic nitriles, providing a comparative overview of different methods.
Table 1: Catalytic Hydrogenation of Aliphatic Nitriles
| Catalyst | Additive | Solvent | Temperature (°C) | Pressure (bar) | Substrate | Primary Amine Yield (%) | Selectivity (%) | Reference |
| Raney Ni | KBH4 | Dry Ethanol | Room Temp | Atmospheric | Aliphatic Nitriles | up to 93 | High | [7] |
| Co/SiO2 | - | Ethanol | 70 | 25 | Butyronitrile | - | 97 | [8] |
| Ni-Co/Al2O3 | K (3 wt%) | - | 80 | 60 | Isophthalonitrile | - | 99.9 | [1] |
| 10% Pd/C | Ammonium Formate | - | 25-40 | - | Aromatic Nitriles | 51-98 | - | [1] |
Table 2: Chemical Reduction of Aliphatic Nitriles
| Reducing Agent | Solvent | Temperature (°C) | Substrate | Primary Amine Yield (%) | Reference |
| LiAlH4 | Diethyl Ether | Reflux | Aliphatic Nitriles | Generally High | [2] |
| BH2N(iPr)2 / cat. LiBH4 | THF | Reflux | Aliphatic Nitriles | Good | [5][6] |
| Diisopropylaminoborane | THF | Reflux | Hex-5-yn-1-nitrile | 80 | [5] |
Experimental Protocols
Protocol 1: Reduction of this compound using Raney® Nickel and Potassium Borohydride
This protocol is adapted from a general procedure for the reduction of nitriles.[7]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add dry ethanol (25 mL).
-
Addition of Reagents: To the ethanol, add potassium borohydride (KBH4, 40 mmol) and moist Raney® Nickel (approx. 10 mmol, moist weight).
-
Addition of Substrate: While stirring, add this compound (10 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 15:1 mixture of CH2Cl2:MeOH as eluent). The reaction is typically complete within 45-60 minutes for aliphatic nitriles.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the Raney® Nickel.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethylbutylamine.
-
-
Purification: The crude product can be purified by distillation.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH4)
!!! EXTREME CAUTION ADVISED: LiAlH4 is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N2 or Ar). !!!
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH4, excess, e.g., 1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).
-
Work-up (Fieser method - CAUTION: Exothermic):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH4 used (in grams).
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH4 used.
-
Add a volume of water three times the mass of LiAlH4 used.
-
Stir the mixture until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
-
Isolation and Purification:
-
Combine the organic filtrates and dry over anhydrous potassium carbonate or magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting 2-ethylbutylamine by fractional distillation.
-
Mandatory Visualization
Caption: Reaction pathway for the reduction of this compound and formation of side products.
Caption: A troubleshooting workflow for the reduction of this compound.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Ethylbutylamine | 617-79-8 | Benchchem [benchchem.com]
Technical Support Center: Industrial Scale-Up of 2-Ethylbutanenitrile Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial scale-up of 2-Ethylbutanenitrile production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis route for this compound is the nucleophilic substitution reaction of a 2-ethylbutyl halide with an alkali metal cyanide. A common and industrially relevant approach involves a two-step process starting from 2-ethylbutan-1-ol.[1] This method is favored due to the availability of starting materials and relatively straightforward reaction conditions.[1] Another potential, though less common, industrial method is the dehydration of 2-ethyl-2-hydroxybutanenitrile.[1]
Q2: What are the primary challenges when scaling up the nucleophilic substitution route?
A2: Scaling up the reaction between 2-ethylbutyl chloride and sodium cyanide presents several challenges:
-
Exothermic Reaction Management: The reaction is exothermic, and improper heat management in large reactors can lead to temperature gradients, promoting side reactions and reducing yield and purity.[2]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially when using a two-phase system (e.g., with a phase transfer catalyst), is critical to achieve consistent reaction rates and avoid localized high concentrations.[1]
-
Byproduct Formation: At industrial scale, even small percentages of byproducts can amount to significant quantities, complicating purification. The main byproduct is often the elimination product, 2-ethyl-1-butene, particularly at higher temperatures.
-
Purification: Separating the desired this compound from unreacted starting materials, byproducts, and the solvent at a large scale requires efficient fractional distillation under reduced pressure.[3]
-
Safety: Handling large quantities of toxic sodium cyanide and flammable solvents necessitates strict safety protocols and specialized equipment.[1]
Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis, and how is it selected for industrial scale?
A3: A phase transfer catalyst is often employed in the industrial synthesis of nitriles to facilitate the reaction between the water-soluble sodium cyanide and the organic-soluble 2-ethylbutyl chloride. The PTC transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. For industrial applications, the choice of PTC is critical and depends on factors like efficacy, cost, and ease of separation from the product. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or more lipophilic options like methyltrioctylammonium chloride (Aliquat 336) are common choices.[1][4] The selection aims to maximize the reaction rate while minimizing side reactions and simplifying the downstream purification process.[4]
Q4: What are the typical impurities found in industrial-grade this compound?
A4: The impurity profile of industrial-grade this compound can vary depending on the synthesis and purification efficiency. Common impurities may include:
-
Unreacted Starting Materials: Residual 2-ethylbutyl chloride and 2-ethylbutan-1-ol.
-
Elimination Byproduct: 2-ethyl-1-butene, formed through a competing E2 elimination reaction.
-
Hydrolysis Products: Small amounts of 2-ethylbutanamide or 2-ethylbutanoic acid can form if water is present during the reaction or workup at elevated temperatures.
-
Solvent Residues: Traces of the reaction solvent (e.g., DMSO, DMF) may remain after purification.
-
Isocyanide: In some nitrile syntheses, the formation of the corresponding isonitrile can be a minor byproduct.
Q5: How is this compound purified at an industrial scale?
A5: The primary method for purifying this compound on an industrial scale is fractional distillation under reduced pressure.[3] This technique is effective for separating the product from less volatile impurities like unreacted starting materials and byproducts. Operating under a vacuum lowers the boiling point of this compound, which helps to prevent thermal degradation that might occur at its atmospheric boiling point of approximately 145.5°C.[3] The efficiency of the distillation column (number of theoretical plates) is crucial for achieving high purity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Mass Transfer/Mixing | In large reactors, inadequate agitation can lead to poor mixing of reactants, especially in a two-phase system. Increase the agitation speed and consider the design of the impeller to ensure efficient mixing. For continuous flow reactors, ensure appropriate flow rates and reactor design to achieve good mixing.[1] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions like elimination may dominate. Optimize the temperature profile of the reactor. For batch reactors, this may involve a controlled heating ramp. For continuous flow reactors, precise temperature control of the reaction zones is essential.[1] |
| Deactivation of Phase Transfer Catalyst | Impurities in the starting materials or solvent can "poison" the phase transfer catalyst. Ensure high purity of all reactants and solvents. Consider a higher catalyst loading if deactivation is suspected, but be mindful of downstream purification.[1] |
| Competing Elimination Reaction | The formation of 2-ethyl-1-butene is a common side reaction, especially with secondary halides like 2-ethylbutyl chloride. To favor the desired SN2 reaction, use a less polar aprotic solvent and maintain the lowest effective reaction temperature.[1] |
Problem 2: High Levels of Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Excessive Elimination Byproduct | High reaction temperatures are a primary cause of increased elimination. Carefully control the reactor temperature and consider using a milder base or a different solvent system that disfavors elimination. |
| Hydrolysis of the Nitrile | The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Ensure anhydrous conditions during the reaction and minimize the time the product is in contact with aqueous basic solutions during workup.[1] |
| Incomplete Reaction | High levels of unreacted 2-ethylbutyl chloride indicate an incomplete reaction. This could be due to insufficient reaction time, low temperature, or poor mixing. Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time. |
Problem 3: Difficulties in Purification
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Impurities | If the boiling point of an impurity is close to that of this compound, separation by distillation can be challenging. A distillation column with a higher number of theoretical plates may be required. Alternatively, a pre-purification step, such as an aqueous wash to remove water-soluble impurities, might be beneficial. |
| Thermal Degradation During Distillation | Distilling at atmospheric pressure can lead to product degradation due to the high boiling point. Perform the fractional distillation under a vacuum to lower the boiling point and minimize thermal stress on the product.[3] |
| Emulsion Formation During Workup | During the aqueous wash steps, emulsions can form, making phase separation difficult. To break emulsions, consider adding brine, adjusting the pH, or filtering through a bed of celite.[5] |
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale | Industrial Scale (Batch Reactor) | Industrial Scale (Continuous Flow Reactor) |
| Reactant Molar Ratio (NaCN:Alkyl Halide) | 1.1 : 1 | 1.05 - 1.2 : 1 | 1.05 - 1.1 : 1 |
| Solvent | DMSO, DMF | DMSO, DMF, or other polar aprotic solvent | Toluene with PTC, or polar aprotic solvent |
| Temperature | 50 - 100 °C[1] | 60 - 90 °C (with careful exotherm control) | 80 - 120 °C (in controlled heating zones) |
| Reaction Time | 2 - 6 hours | 4 - 10 hours | 5 - 30 minutes (residence time) |
| Phase Transfer Catalyst (if used) | 1-5 mol% TBAB | 1-3 mol% Aliquat 336 or similar | Often used, integrated into the flow system |
| Typical Yield | 75 - 90% | 80 - 95% | >90% |
Note: The values presented for the industrial scale are representative and may vary depending on the specific process and equipment.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| Boiling Point (atm) | 145.5 °C |
| Flash Point | 46 °C |
| Density | 0.8 g/cm³ |
| Appearance | Colorless liquid |
Source: PubChem, LookChem
Experimental Protocols
Protocol 1: Industrial Scale Batch Synthesis of this compound
Objective: To synthesize this compound from 2-ethylbutyl chloride and sodium cyanide in a batch reactor.
Materials:
-
2-Ethylbutyl chloride (1.0 eq)
-
Sodium cyanide (1.1 eq)
-
Phase Transfer Catalyst (e.g., Aliquat 336, 2 mol%)
-
Toluene (as solvent)
-
Water
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control, reflux condenser, and mechanical stirrer.
-
Addition funnel or pump for controlled addition of reactants.
-
Quench tank.
-
Phase separation vessel.
Procedure:
-
Charge the reactor with water and sodium cyanide. Heat the mixture to 60-70°C with stirring to dissolve the sodium cyanide.
-
In a separate vessel, prepare a solution of 2-ethylbutyl chloride and the phase transfer catalyst in toluene.
-
Slowly add the organic solution to the reactor over 2-3 hours, maintaining the internal temperature between 80-90°C. The reaction is exothermic, so cooling will be required.
-
After the addition is complete, maintain the reaction mixture at 85-95°C for 4-6 hours, or until in-process control (e.g., GC analysis) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separation vessel and allow the layers to separate.
-
Separate the aqueous layer and send it for appropriate waste treatment.
-
Wash the organic layer with water and then with brine to remove residual salts and catalyst.
-
The crude organic layer containing this compound is then sent for purification by fractional distillation under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound to a purity of >99%.
Equipment:
-
Distillation vessel with a heating mantle.
-
Fractional distillation column (packed or with trays).
-
Condenser.
-
Receiving flasks.
-
Vacuum pump and pressure controller.
Procedure:
-
Charge the distillation vessel with the crude this compound.
-
Assemble the fractional distillation apparatus and ensure all connections are vacuum-tight.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 20-50 mmHg).
-
Begin heating the distillation vessel.
-
Collect the initial fraction, which will contain lower-boiling impurities and any residual solvent.
-
As the vapor temperature stabilizes at the boiling point of this compound at the set pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the majority of the product has been collected and the temperature begins to rise or drop, indicating the presence of higher-boiling impurities or the end of the product fraction.
-
Cool the system and release the vacuum before collecting the purified product.
Mandatory Visualization
Caption: Industrial production workflow for this compound.
Caption: Troubleshooting logic for production issues.
References
Technical Support Center: Purification of 2-Ethylbutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylbutanenitrile from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is contaminated with a lower boiling point impurity. How can I remove it?
A1: A lower boiling point impurity suggests the presence of unreacted starting materials such as 2-ethylbutyl bromide or other volatile byproducts. Fractional distillation is the most effective method for this separation.[1][2]
-
Troubleshooting Steps:
-
Efficient Fractionating Column: Ensure you are using a fractionating column with a sufficient number of theoretical plates for good separation.[1]
-
Slow Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation of components with close boiling points.[3]
-
Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature of the distillate.[1]
-
Discard the Forerun: The initial distillate, or forerun, will be enriched in the lower boiling point impurity. Collect this fraction separately and discard it.[4]
-
Q2: After distillation, I suspect my this compound is contaminated with water. How can I confirm this and remove the water?
A2: Many nitriles are hygroscopic and can absorb moisture from the atmosphere.[4] Water contamination can be confirmed using Karl Fischer titration. To remove water, a drying agent should be used before distillation.
-
Troubleshooting Steps:
-
Drying Agents: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[4] Ensure the drying agent is swirled and in contact with the liquid for an adequate amount of time.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[4]
-
Azeotropic Distillation: Some nitriles may form azeotropes with water, making complete separation by simple distillation difficult. In such cases, azeotropic distillation with an appropriate entrainer like toluene can be considered.[4]
-
Q3: My purified this compound shows a broad boiling point range during distillation. What could be the cause?
A3: A broad boiling point range typically indicates the presence of multiple impurities or inefficient separation.
-
Troubleshooting Steps:
-
Check for Impurities: Analyze the crude mixture using techniques like Gas Chromatography (GC) to identify the number and approximate boiling points of the impurities.
-
Improve Distillation Technique:
-
Increase the efficiency of your fractionating column (e.g., by using a longer column or one with a more efficient packing material).
-
Slow down the heating and distillation rate to allow for better equilibrium between the liquid and vapor phases in the column.[3]
-
-
Pre-distillation Wash: Consider washing the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash, before drying and distillation.[4]
-
Q4: I have a higher boiling point impurity in my this compound. How should I approach the purification?
A4: A higher boiling point impurity is often a byproduct of the reaction, such as the corresponding amide (2-ethylbutanamide) formed from partial hydrolysis of the nitrile.[5] Fractional distillation is still the primary method for removal.
-
Troubleshooting Steps:
-
Collect the Main Fraction: Carefully monitor the temperature during distillation. Collect the fraction that distills at the known boiling point of this compound (approximately 145.5°C at 760 mmHg).[6]
-
Stop Distillation Appropriately: Once the temperature starts to rise significantly above the boiling point of your product, stop the distillation to avoid collecting the higher boiling point impurity in your final product.
-
Vacuum Distillation: If the impurity has a very high boiling point or if there is a risk of product decomposition at atmospheric pressure, consider performing the fractional distillation under reduced pressure (vacuum distillation).[3]
-
Data Presentation
| Property | Value |
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol |
| Boiling Point | 145.5 °C at 760 mmHg |
| Density | 0.8 g/cm³ |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents, poorly soluble in water |
Experimental Protocols
Protocol for Purification of this compound by Fractional Distillation
This protocol outlines the steps for purifying this compound from a reaction mixture containing both lower and higher boiling point impurities.
-
Work-up of the Reaction Mixture:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts.[4]
-
Separate the layers and then wash the organic layer with deionized water until the aqueous layer is neutral.
-
Finally, wash the organic layer with brine to facilitate the separation of the aqueous and organic phases.
-
-
Drying the Crude Product:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate.
-
Swirl the flask intermittently for at least 30 minutes. The drying agent should move freely, indicating the nitrile is dry.[4]
-
Filter the dried nitrile into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Ensure all joints are properly sealed.
-
Place a stir bar in the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head.[1]
-
-
Distillation Process:
-
Begin stirring and gently heat the round-bottom flask using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column.
-
Discard the initial distillate (forerun), which will contain any low-boiling impurities.[4]
-
Collect the main fraction when the temperature stabilizes at the boiling point of this compound (approx. 145.5°C at atmospheric pressure).[6]
-
Monitor the temperature closely. A constant temperature indicates a pure fraction is being collected.
-
Stop the distillation when the temperature begins to rise significantly or drop, as this indicates the desired product has been distilled.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step workflow for the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 617-80-1 | Benchchem [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
Technical Support Center: Grignard Reactions with 2-Ethylbutanenitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of 2-Ethylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the reaction between a Grignard reagent (R-MgX) and this compound?
A1: The primary product, after acidic workup, is a ketone. The Grignard reagent performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This forms an intermediate imine anion, which is then hydrolyzed to the corresponding ketone.[1][2]
Q2: Why is my reaction yield lower than expected?
A2: Low yields in Grignard reactions with sterically hindered nitriles like this compound can be attributed to several factors, including side reactions, improper reaction conditions, or degradation of the Grignard reagent. Common side reactions include enolization of the nitrile and reduction of the nitrile.[3][4] Steric hindrance from the ethyl groups can also slow down the desired nucleophilic addition, allowing more time for side reactions to occur.
Q3: What are the most common side reactions when using Grignard reagents with this compound?
A3: The two most prevalent side reactions are:
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the acidic α-hydrogen of this compound, forming a nitrile enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting nitrile upon aqueous workup, thus reducing the yield of the desired ketone.
-
Reduction of the Nitrile: If the Grignard reagent has β-hydrogens (e.g., Ethylmagnesium bromide), it can reduce the nitrile to the corresponding alkane after hydrolysis of the intermediate. This occurs via a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the nitrile carbon.
Q4: Is a double addition of the Grignard reagent to the nitrile a concern?
A4: Generally, double addition is not a significant side reaction with nitriles. The initial addition of the Grignard reagent forms a stable, negatively charged imine anion. This intermediate is unreactive towards a second molecule of the Grignard reagent.[5][6][7] However, some highly reactive Grignard reagents or specific reaction conditions might lead to trace amounts of tertiary alcohols, though this is uncommon for aliphatic nitriles.
Troubleshooting Guides
Issue 1: Low Yield of Ketone, Recovery of Starting Material (this compound)
-
Primary Suspected Cause: Enolate formation due to the Grignard reagent acting as a base.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This generally favors the kinetic product of nucleophilic addition over the thermodynamically favored deprotonation.
-
Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the solution of this compound. This maintains a low concentration of the Grignard reagent at any given time, minimizing its ability to act as a strong base.
-
Use a More Hindered Grignard Reagent: While seemingly counterintuitive, a more sterically hindered Grignard reagent may be less effective at deprotonation. However, this could also slow down the desired addition reaction.
-
Change the Solvent: Using a non-polar co-solvent like benzene or toluene with ether can sometimes increase the yield of the ketone.[1][8]
-
Issue 2: Formation of a Significant Amount of Alkane Byproduct
-
Primary Suspected Cause: Reduction of the nitrile by the Grignard reagent.
-
Troubleshooting Steps:
-
Select a Grignard Reagent without β-Hydrogens: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.
-
Lower the Reaction Temperature: The reduction pathway often has a higher activation energy than the addition pathway, so lower temperatures can disfavor it.
-
Use of Catalysts: The addition of catalytic amounts of certain salts, like copper(I) iodide or zinc chloride, can enhance the rate of nucleophilic addition and suppress reduction.[1]
-
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative Data)
| Reaction Temperature (°C) | Desired Ketone Yield (%) | Recovered this compound (%) | Alkane Byproduct (%) |
| 25 (Room Temp) | 45 | 35 | 20 |
| 0 | 70 | 20 | 10 |
| -78 | 85 | 10 | 5 |
Note: This data is illustrative to demonstrate the general trend that lower temperatures favor the desired ketone formation by minimizing enolization and reduction side reactions.
Table 2: Influence of Grignard Reagent Structure on Product Yield at 0°C (Illustrative Data)
| Grignard Reagent | Desired Ketone Yield (%) | Alkane Byproduct (%) |
| Ethylmagnesium Bromide | 70 | 10 |
| Methylmagnesium Bromide | 85 | <1 |
| tert-Butylmagnesium Chloride | 65 | 15 |
Note: This illustrative data shows that Grignard reagents without β-hydrogens (like Methylmagnesium Bromide) can eliminate the reduction side product.
Experimental Protocols
General Protocol for the Synthesis of a Ketone from this compound with a Grignard Reagent (Minimizing Side Reactions)
-
Apparatus Setup:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
-
Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
The Grignard reagent (1.1 equivalents) in the appropriate ethereal solvent is placed in the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred nitrile solution over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add more ether and stir until it dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation or column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathways for Grignard reagents with this compound.
Caption: Troubleshooting workflow for low ketone yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Ethylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbutanenitrile. The content focuses on overcoming the challenges posed by steric hindrance in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial bulk of groups of atoms within a molecule.[1] In this compound, the presence of two ethyl groups on the carbon atom adjacent to the nitrile group (the α-carbon) creates a crowded environment. This bulkiness can physically block or impede the approach of reagents to the electrophilic carbon of the nitrile, making reactions like hydrolysis, nucleophilic additions (e.g., Grignard reactions), and reductions more challenging compared to linear or less branched nitriles.[2]
Q2: What are the common reactions performed with this compound that are affected by steric hindrance?
A2: The primary reactions affected by the steric bulk of this compound are:
-
Hydrolysis: The conversion of the nitrile to a carboxylic acid (2-ethylbutanoic acid) or an amide is often slow under standard conditions.[2][3]
-
Grignard and Organolithium Reactions: The addition of organometallic reagents to form ketones can be sluggish.[4][5]
-
Reduction: The conversion of the nitrile to a primary amine (2-ethyl-1-butanamine) may require more robust reducing agents or harsher conditions.[2]
Q3: Are there milder alternatives to traditional acid or base hydrolysis for sterically hindered nitriles like this compound?
A3: Yes, due to the often harsh conditions required for traditional hydrolysis of sterically hindered nitriles, which can lead to low yields and side reactions, milder alternatives have been developed. These include platinum-catalyzed hydration and enzymatic hydrolysis, which can offer higher yields and selectivity under less aggressive conditions.[6] The Ghaffar-Parkins catalyst, a platinum-based system, has shown effectiveness in hydrating sterically hindered nitriles.[7]
Q4: Can I use Grignard reagents with this compound, and what should I expect?
A4: Grignard reagents can be used to synthesize ketones from this compound.[4] However, due to steric hindrance, the reaction may be slow. To improve the outcome, consider using more reactive organolithium reagents or employing catalysts such as copper(I) salts, which have been shown to facilitate the addition of sterically demanding Grignard reagents to nitriles.[8]
Q5: Which reducing agents are most effective for the conversion of this compound to the corresponding primary amine?
A5: For the reduction of sterically hindered nitriles like this compound, strong reducing agents are typically required. Lithium aluminum hydride (LAH) is a common choice for this transformation.[9] Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon can also be employed, although it may necessitate higher pressures and temperatures.[10] The addition of ammonia during catalytic hydrogenation can help to minimize the formation of secondary and tertiary amine byproducts.[10]
Troubleshooting Guides
Problem 1: Low Yield in the Hydrolysis of this compound to 2-Ethylbutanoic Acid
Possible Cause 1: Incomplete Reaction Due to Steric Hindrance.
-
Solution: Prolong the reaction time and increase the temperature when using traditional acid or base catalysis. For acid hydrolysis, heating under reflux with concentrated HCl or H₂SO₄ for an extended period (several hours to days) may be necessary.[6] For alkaline hydrolysis, refluxing with a concentrated solution of NaOH or KOH is a common approach.[11]
Possible Cause 2: Harsh reaction conditions leading to side products or degradation.
-
Solution 1: Switch to a Milder Catalytic System. Consider using a platinum-based catalyst, such as the Ghaffar-Parkins catalyst, which can facilitate hydration under neutral conditions.[7]
-
Solution 2: Employ Enzymatic Hydrolysis. Enzymes, such as those from Rhodococcus erythropolis, can offer high selectivity for the hydrolysis of sterically hindered nitriles under mild conditions (e.g., neutral pH and near room temperature).[6]
Problem 2: Grignard Reaction with this compound is Sluggish or Fails to Proceed
Possible Cause 1: Steric hindrance preventing the Grignard reagent from accessing the nitrile carbon.
-
Solution 1: Use a More Reactive Nucleophile. Organolithium reagents are generally more reactive than Grignard reagents and can be more effective for additions to sterically hindered nitriles.[8][12]
-
Solution 2: Catalyze the Reaction. The addition of a catalytic amount of a copper(I) salt (e.g., CuI or CuBr) can significantly improve the rate and yield of the Grignard addition to sterically hindered nitriles.[4]
-
Solution 3: Optimize Reaction Conditions. Using a higher boiling point solvent like THF instead of diethyl ether can allow for refluxing at a higher temperature, potentially increasing the reaction rate. Ensure all reagents and glassware are scrupulously dry, as Grignard reagents are highly sensitive to moisture.[13]
Problem 3: Incomplete Reduction of this compound to the Primary Amine
Possible Cause 1: The reducing agent is not potent enough to overcome the steric hindrance.
-
Solution: Employ a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent such as THF or diethyl ether.[9][14]
Possible Cause 2: Formation of secondary and tertiary amine byproducts during catalytic hydrogenation.
-
Solution: When performing catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), add ammonia or ammonium hydroxide to the reaction mixture.[10] This helps to suppress the reaction of the intermediate imine and the product primary amine, which leads to the formation of secondary and tertiary amines.[15]
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Sterically Hindered Nitriles
| Method | Reagents | Typical Conditions | Reported Yield | Key Advantages | Limitations for this compound |
| Acid-Catalyzed | Conc. H₂SO₄ or HCl | Reflux for several hours to days | Variable, often moderate | Inexpensive reagents | Harsh conditions, potential for side reactions and degradation, long reaction times.[6] |
| Base-Catalyzed | Conc. NaOH or KOH | Reflux for several hours | Variable, often moderate | Inexpensive reagents | Harsh conditions, formation of carboxylate salt requires acidification.[3] |
| Platinum-Catalyzed | Ghaffar-Parkins Catalyst | 80 °C, 5 h | High (e.g., >95% for some hindered nitriles) | Mild, neutral conditions, high yields.[7] | Catalyst may be expensive or require specific preparation. |
| Enzymatic | Rhodococcus erythropolis cells | 28 °C, pH 7.0, 18-48 h | High | Extremely mild conditions, high selectivity.[6] | Requires specific biological setup, potentially longer reaction times. |
Table 2: Comparison of Reagents for Ketone Synthesis from this compound
| Reagent | Typical Conditions | Product | Reported Yield | Key Considerations |
| Grignard Reagent (e.g., RMgBr) | Anhydrous Ether or THF, Reflux | Ketone | Moderate to low | Reaction can be slow due to steric hindrance.[4][5] |
| Grignard Reagent with Cu(I) catalyst | Anhydrous Ether or THF, Reflux | Ketone | Improved | Catalyst enhances the rate of addition to the hindered nitrile.[4] |
| Organolithium Reagent (e.g., RLi) | Anhydrous Ether or THF | Ketone | Generally higher than Grignard | More reactive than Grignard reagents, can be more effective with hindered substrates.[8][12] |
Table 3: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Conditions | Product | Reported Yield | Key Considerations |
| Lithium Aluminum Hydride (LAH) | Anhydrous Ether or THF | 0 °C to reflux | Primary Amine | High | Powerful, non-selective reducing agent; requires careful handling.[9][14] |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Elevated temperature and pressure | Primary Amine | Good to High | Can produce secondary and tertiary amine byproducts.[10][15] |
| Catalytic Hydrogenation with NH₃ | H₂, Raney Ni or Pd/C, NH₃ | Elevated temperature and pressure | Primary Amine | High | Addition of ammonia suppresses byproduct formation.[10] |
| DIBAL-H | Anhydrous solvent (e.g., Toluene), -78 °C | Aldehyde (after hydrolysis) | Good | Allows for partial reduction to the aldehyde, which is not possible with LAH.[16][17] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Carefully add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Reaction: Heat the mixture to reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction may require several hours to days for completion.[6]
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-ethylbutanoic acid. Further purification can be achieved by distillation.
Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide
-
Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a round-bottom flask, place this compound (1.0 eq.) dissolved in anhydrous THF.
-
Grignard Addition: Cool the nitrile solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.1 eq.) in THF dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Hydrolysis: Add dilute aqueous acid (e.g., 1 M HCl) and stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.[4]
-
Extraction and Purification: Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude ketone. Purify by column chromatography or distillation.
Protocol 3: LAH Reduction of this compound
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous THF.
-
Nitrile Addition: Cool the LAH suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-ethyl-1-butanamine. Purify by distillation.
Mandatory Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for Grignard reactions.
Caption: Reduction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. davuniversity.org [davuniversity.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Hydrolysis of 2-Ethylbutanenitrile
Welcome to the technical support center for the hydrolysis of 2-Ethylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction rates and yields.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | Steric Hindrance: The ethyl group at the α-position can sterically hinder the approach of the nucleophile (water or hydroxide) to the nitrile carbon.[1][2] | - Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier.[1] - Use a Co-solvent: Employing a co-solvent like ethanol or THF can improve the solubility of the nitrile and enhance the reaction rate. - Stronger Reaction Conditions: Utilize more concentrated acids (e.g., >6M HCl or H₂SO₄) or bases (e.g., >20% NaOH or KOH).[3][4] |
| Inadequate Catalyst Concentration or Activity: The concentration of the acid or base catalyst may be insufficient. | - Increase Catalyst Loading: For acid or base catalysis, increase the molar equivalents of the catalyst. - Phase-Transfer Catalysis (for basic hydrolysis): If using a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can significantly accelerate the reaction by transporting the hydroxide ion into the organic phase.[5] | |
| Low Yield of Carboxylic Acid | Formation of a Stable Amide Intermediate: The hydrolysis of the intermediate amide to the carboxylic acid can be the rate-limiting step, leading to its accumulation.[1][6] | - Prolonged Reaction Time and Higher Temperatures: Harsher conditions are often necessary to drive the hydrolysis of the amide to completion.[1] - Vigorous Reflux: Ensure vigorous reflux to provide sufficient energy for the second hydrolysis step.[4] |
| Side Reactions: Under harsh conditions, side reactions such as dehydration or degradation of the product can occur. | - Milder, More Selective Methods: Consider alternative methods like enzymatic hydrolysis or platinum-catalyzed hydration which can operate under milder conditions and offer higher selectivity.[2][7] | |
| Formation of Amide as the Main Product | Mild Reaction Conditions: The reaction conditions may not be harsh enough to hydrolyze the intermediate amide.[1][4] | - Increase Severity of Conditions: As mentioned above, increase temperature, reaction time, and/or catalyst concentration. - Acidic Work-up (for basic hydrolysis): After basic hydrolysis, a strong acidic work-up is necessary to convert the carboxylate salt to the free carboxylic acid.[8] |
| Reaction Stalls or Does Not Go to Completion | Poor Solubility of Reactants: this compound has limited solubility in aqueous acidic or basic solutions. | - Use of Co-solvents: Alcohols (e.g., ethanol, methanol) or ethers (e.g., THF, dioxane) can be used as co-solvents to create a homogeneous reaction mixture.[9] - Ultrasound Assistance: Sonication can increase the interfacial area between immiscible phases and accelerate mass transfer, leading to a faster reaction rate, particularly in basic hydrolysis.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the acid-catalyzed hydrolysis of this compound?
A1: A common starting point for the acid-catalyzed hydrolysis of nitriles is to reflux the nitrile with an excess of a strong mineral acid, such as 6M to 12M sulfuric acid or hydrochloric acid.[3][11] Due to the steric hindrance of this compound, more concentrated acid and longer reaction times may be necessary compared to unbranched nitriles.
Q2: What are the recommended conditions for the base-catalyzed hydrolysis of this compound?
A2: For base-catalyzed hydrolysis, refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (typically 20-40% w/v) is a standard procedure.[4][9] The use of a co-solvent such as ethanol can improve solubility and reaction rate. The reaction will yield the carboxylate salt, which must be neutralized with a strong acid in a separate work-up step to obtain the carboxylic acid.[8]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting nitrile and the appearance of the intermediate amide and the final carboxylic acid product.
Q4: Can advanced methods be used to improve the reaction rate and selectivity?
A4: Yes, several advanced methods can be employed:
-
Ultrasound-Assisted Hydrolysis: The application of ultrasound can dramatically increase the rate of hydrolysis, especially under basic conditions.[10]
-
Enzymatic Hydrolysis: Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids under mild conditions (neutral pH and room temperature), which can be beneficial for sensitive substrates. Aliphatic nitrilases would be required for this compound.[12]
-
Platinum-Catalyzed Hydration: Certain platinum catalysts can selectively hydrate sterically hindered nitriles to the corresponding amide under neutral and mild conditions, which can then be hydrolyzed to the carboxylic acid in a subsequent step if desired.[2]
Q5: My reaction seems to be very slow. What is the most likely reason for a hindered nitrile like this compound?
A5: The most probable cause is steric hindrance from the ethyl group at the alpha-carbon, which slows down the nucleophilic attack on the nitrile carbon.[1][2] To overcome this, you will likely need to employ more forcing conditions (higher temperature, higher catalyst concentration) or consider one of the advanced methods mentioned above.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Hindered Aliphatic Nitriles
| Method | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield | Notes |
| Acid-Catalyzed | Conc. H₂SO₄ or HCl | Reflux | 12 - 48 hours | Moderate to Good | Harsh conditions, potential for side reactions.[3] |
| Base-Catalyzed | Conc. NaOH or KOH | Reflux | 12 - 48 hours | Moderate to Good | Requires acidic work-up to get the carboxylic acid.[4] |
| Ultrasound-Assisted (Basic) | NaOH or KOH | 40 - 60 °C | 1 - 4 hours | Good to Excellent | Significant rate enhancement.[10] |
| Enzymatic | Nitrilase | Room Temp - 40°C | 24 - 72 hours | Good to Excellent | High selectivity, mild conditions, but enzyme specific.[12] |
| Platinum-Catalyzed (to Amide) | Platinum(II) catalyst | 80 - 120 °C | 18 - 48 hours | Excellent (for amide) | Mild and neutral conditions, selective for amide formation.[2] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add an excess of concentrated sulfuric acid (e.g., 10-15 eq) or a 1:1 mixture of concentrated hydrochloric acid and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethylbutanoic acid. Further purification can be achieved by distillation or chromatography.
Protocol 2: Base-Catalyzed Hydrolysis with a Co-solvent
-
Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 40% w/v, 5-10 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate as described in the acid-catalyzed protocol.
Visualizations
Caption: Chemical pathways for acid and base-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: A troubleshooting decision tree for slow hydrolysis reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Ethylbutanenitrile synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Ethylbutanenitrile, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three primary methods for the synthesis of this compound:
-
Nucleophilic Substitution (Kolbe Nitrile Synthesis): This is a common and direct method involving the reaction of a 2-ethylbutyl halide (e.g., bromide or chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. The reaction typically proceeds via an SN2 mechanism.[1][2]
-
Dehydration of 2-Ethylbutanamide: This method involves the removal of a water molecule from 2-ethylbutanamide using a strong dehydrating agent to form the nitrile.[3][4]
-
Grignard Synthesis: This approach utilizes a Grignard reagent, such as 3-pentylmagnesium bromide, which reacts with a cyanating agent like cyanogen bromide to form the desired nitrile.
Q2: My conversion rate is low in the nucleophilic substitution reaction. What are the likely causes?
A2: Low conversion rates in the Kolbe synthesis of this compound can stem from several factors. A primary consideration is the potential for competing elimination reactions (E2), especially given that 2-ethylbutyl halides are secondary halides. Other possibilities include the use of an inappropriate solvent, impure reagents, or non-optimal reaction temperature.
Q3: I am observing a significant amount of isonitrile byproduct. How can I minimize its formation?
A3: Isonitrile formation is a common side reaction in the Kolbe synthesis due to the ambident nature of the cyanide ion. To favor the formation of this compound, it is crucial to use a polar aprotic solvent such as DMSO or DMF.[5] These solvents solvate the metal cation, leaving the carbon end of the cyanide ion more available for nucleophilic attack. Protic solvents, on the other hand, can lead to increased isonitrile formation.
Q4: What are the best practices for purifying crude this compound?
A4: The most effective method for purifying this compound is fractional distillation. This technique separates the product from less volatile impurities and byproducts. Given that this compound has a boiling point of approximately 145.5°C at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition at high temperatures.
Troubleshooting Guides
Low Conversion Rate in Nucleophilic Substitution
| Symptom | Possible Cause | Recommended Solution |
| Low yield of this compound | Competition from Elimination (E2) Reaction: 2-ethylbutyl halides are secondary and prone to elimination, especially with a strong base at elevated temperatures. | Use a less hindered base if possible, although cyanide is the reactant here. Lowering the reaction temperature can favor substitution over elimination. Consider starting from 2-ethylbutan-1-ol and converting it to a tosylate, which is a better leaving group and can lead to cleaner substitution. |
| Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can solvate the cyanide nucleophile, reducing its reactivity and promoting side reactions.[6] | Use a polar aprotic solvent like DMSO, DMF, or acetone to enhance the nucleophilicity of the cyanide ion.[2][5] | |
| Poor Quality of Reagents: The alkyl halide may contain impurities, or the cyanide salt may be old or have absorbed moisture. | Use freshly distilled 2-ethylbutyl halide and dry, high-purity sodium or potassium cyanide. | |
| Suboptimal Temperature: The reaction may be too slow at low temperatures or favor side reactions at high temperatures. | Experiment with a temperature range, for example, starting at a lower temperature and gradually increasing it while monitoring the reaction progress by GC. |
Low Yield in Dehydration of 2-Ethylbutanamide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete Dehydration: The dehydrating agent may be weak, insufficient, or has degraded due to improper storage. | Use a powerful dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[3] Ensure the reagent is fresh and used in an appropriate stoichiometric amount. |
| Reaction Temperature is Too Low: The dehydration reaction may require a certain activation energy to proceed efficiently. | Gently heat the reaction mixture according to the chosen protocol. For example, when using P₂O₅, heating the solid mixture is typically required.[6] | |
| Presence of Moisture: Any water in the reaction mixture will consume the dehydrating agent and inhibit the reaction. | Ensure all glassware is thoroughly dried, and use anhydrous solvents if the protocol requires one. | |
| Side Reactions: At high temperatures, decomposition or polymerization of the starting material or product can occur. | Monitor the reaction temperature closely and avoid excessive heating. Purification by distillation should be performed under reduced pressure if the product is heat-sensitive. |
Experimental Protocols
Nucleophilic Substitution of 2-Ethylbutyl Bromide
Materials:
-
2-Ethylbutyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO.
-
Slowly add 2-ethylbutyl bromide (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to 80-90°C and monitor the progress by GC analysis.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Combine the organic extracts and wash them twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Dehydration of 2-Ethylbutanamide
Materials:
-
2-Ethylbutanamide
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a dry round-bottom flask, thoroughly mix 2-ethylbutanamide (1.0 eq) with phosphorus pentoxide (1.0-1.2 eq).
-
Equip the flask for simple distillation.
-
Heat the solid mixture gently with a heating mantle. The this compound will distill as it is formed.
-
Collect the distillate, which is the crude this compound.
-
The crude product can be further purified by redistillation, if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Removal of unreacted starting materials from 2-Ethylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethylbutanenitrile. Our aim is to offer practical solutions to common challenges encountered during the removal of unreacted starting materials and other impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Emulsion Formation During Aqueous Wash
Question: I am attempting to wash my crude this compound with an aqueous solution, but a persistent emulsion has formed that will not separate. How can I resolve this?
Probable Causes:
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.
-
Presence of Surfactant-like Impurities: Byproducts or certain unreacted materials can act as emulsifying agents.
-
High Concentration of Reactants: A high concentration of solutes in either the organic or aqueous phase can contribute to emulsion formation.
Solutions:
-
Mechanical and Physical Methods:
-
Gentle Swirling: In future extractions, use a gentle swirling or inverting motion instead of vigorous shaking.
-
Time: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to an hour), as some emulsions will break over time.
-
Gentle Stirring: Gently stir the emulsion with a glass rod.
-
-
Chemical Methods:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and aid in separation.
-
-
Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® or glass wool to help break up the emulsion.
Issue 2: Inefficient Separation During Distillation
Question: I am performing a distillation to purify this compound, but the separation from a suspected starting material is poor, and the distillate is not pure. What can I do to improve the separation?
Probable Causes:
-
Close Boiling Points: The boiling points of this compound and the impurity may be too close for effective separation by simple distillation. Fractional distillation is recommended when boiling points differ by less than 70°C.[1]
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases, leading to poor separation.
-
Inadequate Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.
-
Flooding of the Column: If the heating rate is too high, a "river" of liquid can travel up the column, a phenomenon known as flooding, which prevents proper separation.[2][3]
Solutions:
-
Use Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and enhance separation.[1]
-
Control the Heating Rate: Heat the distillation flask gently and maintain a slow, steady distillation rate.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2]
-
Prevent Flooding: If flooding occurs, remove the heat source until the liquid drains back into the flask, then resume heating at a gentler rate.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove from my crude this compound?
A1: The potential unreacted starting materials depend on the synthetic route used. Common syntheses include:
-
Nucleophilic Substitution: If synthesized from an alkyl halide and a cyanide salt, unreacted 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane or 1-chloro-2-ethylbutane) and the starting alcohol (2-ethylbutan-1-ol) may be present.[4]
-
Dehydration of an Amide: If prepared by dehydrating 2-ethylbutanamide, the unreacted amide could be an impurity.
-
Grignard Reaction: If a Grignard reagent was used, you might have residual Grignard reagent starting materials or solvents like diethyl ether.
Q2: How do I choose between simple and fractional distillation for purifying this compound?
A2: The choice depends on the boiling points of the impurities. This compound has a boiling point of approximately 141-146°C.
-
Simple distillation is suitable if the impurities have boiling points that differ from that of this compound by more than 70°C.
-
Fractional distillation is necessary if the impurities have boiling points closer to that of the product.[1] Refer to the table below for the boiling points of common starting materials.
Q3: What is the purpose of an aqueous wash before distillation?
A3: An aqueous wash can remove water-soluble impurities, such as inorganic salts (e.g., sodium cyanide) and some polar organic compounds. A wash with a dilute basic solution (e.g., 5% sodium bicarbonate) can remove acidic impurities, while a dilute acidic wash can remove basic impurities.[4] This preliminary purification step can improve the efficiency of the final distillation.
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities.[4]
-
Karl Fischer Titration: This technique is specifically used to quantify the amount of residual water.[4]
Data Presentation
Boiling Points of this compound and Potential Starting Materials
| Compound | Boiling Point (°C) |
| This compound | 141 - 146 |
| 2-Ethylbutan-1-ol | 146 |
| 1-Bromo-2-ethylbutane | 143 - 145 |
| 1-Chloro-2-ethylbutane | 126 - 128 |
| Diethyl Ether | 34.6 |
Note: Data sourced from multiple references.[2][3][5][6][7][8][9][10][11][12][13][14][15][16][17]
Illustrative Purification Efficiency of a Nitrile by Fractional Distillation
The following table provides representative data on the purity of a similar nitrile, benzonitrile, before and after fractional distillation, as determined by GC-MS analysis. This illustrates the potential efficiency of the technique.
| Analysis | Purity Before Distillation (%) | Purity After Fractional Distillation (%) |
| GC-MS Area % | 94.5 | >99.5 |
Note: This data is for benzonitrile and serves as an illustrative example of the effectiveness of fractional distillation.[4]
Experimental Protocols
Protocol 1: Aqueous Wash and Drying of Crude this compound
-
Transfer: Place the crude this compound into a separatory funnel of an appropriate size.
-
Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure.[4]
-
Separate: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Water Wash: Repeat the washing process with an equal volume of deionized water. Continue washing with deionized water until the aqueous layer is neutral (test with pH paper).
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of a neutral drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Ensure Dryness: Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating that the nitrile is dry.[4]
-
Filter: Filter the dried this compound into a round-bottom flask suitable for distillation to remove the drying agent.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., a Vigreux column or a column packed with Raschig rings) placed between the round-bottom flask containing the dried, crude this compound and the distillation head. Ensure all glass joints are properly sealed.
-
Thermometer Placement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
Condenser and Collection: Connect the condenser to a circulating cold water supply. Arrange a receiving flask to collect the distillate.
-
Heating: Begin to gently heat the distillation flask.
-
Collect Fractions:
-
Discard the initial distillate (the "forerun"), which may contain low-boiling impurities.
-
As the temperature rises and stabilizes at the boiling point of this compound (approx. 141-146°C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid overheating and potential decomposition.
-
Analysis: Analyze the purity of the collected main fraction using a suitable analytical method such as GC-MS.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Aliphatic Nitriles in SN2 Reactions: The Case of 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the electrophilic substrate in these reactions is paramount to achieving desired outcomes. This guide provides an objective comparison of the performance of sterically hindered aliphatic nitriles, such as 2-ethylbutanenitrile, with their less hindered counterparts in SN2 reactions. The information presented is supported by experimental data to inform substrate selection and reaction design in research and development settings.
The Impact of Steric Hindrance on SN2 Reactivity
The rate of an SN2 reaction is profoundly influenced by the steric environment around the electrophilic carbon center.[1][2][3][4] The mechanism involves a backside attack by the nucleophile, leading to a crowded pentacoordinate transition state.[1][5][6] Consequently, bulkier substituents on the substrate hinder the approach of the nucleophile, increasing the activation energy and significantly slowing down the reaction rate.[1][2][3][4][7] The general order of reactivity for alkyl halides in SN2 reactions is a well-established principle: methyl > primary > secondary >> tertiary.[1][6]
While nitriles are often synthesized via SN2 reactions utilizing the cyanide ion as a potent nucleophile,[8][9] the nitrile group can also be part of an electrophilic substrate. In such cases, the steric profile of the nitrile itself plays a crucial role in its reactivity. This compound, with an ethyl group attached to the α-carbon (the carbon adjacent to the nitrile), presents a more sterically encumbered reaction site compared to simpler aliphatic nitriles like acetonitrile or propionitrile.
Quantitative Comparison of Aliphatic Nitrile Reactivity in SN2 Reactions
The data clearly demonstrates that as the steric bulk at the β-carbon increases, the rate of the SN2 reaction decreases.[10] This trend is a direct consequence of increased steric hindrance impeding the backside attack of the nucleophile.
| Substrate (RCH(CN)Cl) | R Group | Relative Reactivity |
| Chloroacetonitrile | H | Highest |
| 2-Chloropropanenitrile | Methyl | Lower |
| 2-Chlorobutanenitrile | Ethyl | Lower still |
| 2-Chloro-3-methylbutanenitrile | Isopropyl | Even lower |
| 2-Chloro-3,3-dimethylbutanenitrile | tert-Butyl | Lowest |
Table 1: Relative SN2 reactivity of α-chloroalkylnitriles with chloride ion. The reactivity decreases with increasing steric bulk of the R group. This data is based on the findings that each additional substitution at the β-carbon lowers the reactivity.[10]
Based on these findings, it can be inferred that this compound, if functionalized with a suitable leaving group at the α-carbon, would exhibit significantly lower reactivity in SN2 reactions compared to less substituted nitriles.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of an SN2 reaction involving an aliphatic nitrile as a substrate is provided below. This protocol is a generalized procedure based on common practices for kinetic studies.[11]
Objective: To determine the second-order rate constant for the SN2 reaction of an α-halo nitrile with a nucleophile.
Materials:
-
α-halo nitrile (e.g., 2-chlorobutanenitrile)
-
Nucleophile (e.g., sodium iodide)
-
Aprotic solvent (e.g., acetone or acetonitrile)
-
Thermostated reaction vessel
-
UV-Vis spectrophotometer or HPLC
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of the α-halo nitrile and the nucleophile of known concentrations in the chosen aprotic solvent. Aprotic solvents are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[1]
-
-
Reaction Setup:
-
Equilibrate the stock solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by mixing known volumes of the pre-heated solutions in the reaction vessel. The final concentrations should be chosen to allow for a measurable reaction rate.
-
-
Kinetic Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately, for example, by rapid cooling or by adding a reagent that consumes the nucleophile.
-
Analyze the concentration of the reactant or product in the quenched aliquots. This can be done using a suitable analytical technique:
-
UV-Vis Spectrophotometry: If the reactant or product has a distinct UV-Vis absorbance, its concentration can be monitored over time.[11]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the reactant and product at each time point.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
From the data, determine the initial rate of the reaction.
-
Repeat the experiment with different initial concentrations of the α-halo nitrile and the nucleophile to determine the order of the reaction with respect to each reactant.
-
Calculate the second-order rate constant (k) using the integrated rate law for a second-order reaction.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical SN2 kinetic study.
Caption: Relationship between steric hindrance and SN2 reactivity.
Conclusion
The principles of SN2 reactions, strongly supported by experimental evidence, indicate that sterically hindered aliphatic nitriles like this compound are significantly less reactive as electrophiles compared to their less substituted counterparts. The presence of alkyl groups at the α-carbon impedes the necessary backside attack of the nucleophile, leading to slower reaction rates. For synthetic applications requiring efficient SN2 reactions, the selection of less sterically hindered nitrile substrates is recommended. The provided experimental protocol offers a framework for quantitatively assessing the reactivity of various aliphatic nitriles, enabling informed decisions in the design and optimization of synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. homepages.gac.edu [homepages.gac.edu]
A Comparative Study of 2-Ethylbutanenitrile and 2-Methylbutanenitrile Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for predictive synthesis and process optimization. This guide provides a comparative analysis of the reactivity of two branched nitriles: 2-Ethylbutanenitrile and 2-methylbutanenitrile. The comparison is grounded in fundamental principles of organic chemistry, supported by physicochemical data, and supplemented with detailed experimental protocols for key transformations.
The primary determinant of reactivity differences between this compound and 2-methylbutanenitrile is steric hindrance at the α-carbon, the carbon atom adjacent to the nitrile group. This steric congestion directly impacts the accessibility of the electrophilic nitrile carbon to incoming nucleophiles and the ease of deprotonation at the α-position. This compound, with two ethyl groups attached to the α-carbon, presents a more sterically hindered environment than 2-methylbutanenitrile, which has one methyl and one ethyl group at the same position. This difference in steric bulk is expected to manifest in varying reaction rates and yields for common nitrile transformations.
Comparative Physicochemical and Reactivity Data
| Property | This compound | 2-Methylbutanenitrile | Reference(s) |
| Molecular Formula | C₆H₁₁N | C₅H₉N | [1][2] |
| Molecular Weight | 97.16 g/mol | 83.13 g/mol | [2][3] |
| Boiling Point | 145.5 °C at 760 mmHg | 127.3 °C at 760 mmHg | [3][4] |
| Density | 0.8 g/cm³ | 0.793 g/cm³ | [3][4] |
| Flash Point | 46 °C | 24.4 °C | [3][4] |
| Predicted Reactivity | |||
| Hydrolysis Rate | Slower due to increased steric hindrance | Faster due to less steric hindrance | |
| Reduction Rate/Yield | Slower/Potentially lower yield due to steric hindrance | Faster/Potentially higher yield due to less steric hindrance | |
| α-Alkylation | More difficult due to steric hindrance and lack of α-H | Possible, but sterically hindered |
Key Chemical Transformations: A Comparative Overview
The reactivity of nitriles is characterized by several key transformations, including hydrolysis, reduction, and reactions involving the α-carbon. The structural differences between this compound and 2-methylbutanenitrile are expected to influence the outcomes of these reactions.
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds via a nucleophilic attack on the electrophilic carbon of the nitrile group. The increased steric bulk around the nitrile group in this compound is anticipated to impede the approach of water or hydroxide ions, resulting in a slower hydrolysis rate compared to 2-methylbutanenitrile.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a common transformation, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Similar to hydrolysis, the steric environment around the nitrile is a critical factor. The approach of the hydride reagent to the nitrile carbon in this compound is more hindered, which may necessitate more forcing reaction conditions or result in lower yields compared to the reduction of 2-methylbutanenitrile.
α-Carbon Reactivity
The acidity of the α-hydrogen in nitriles allows for deprotonation to form a carbanion, which can then act as a nucleophile in reactions such as alkylation. 2-methylbutanenitrile possesses an α-hydrogen and can, in principle, undergo α-alkylation, although the reaction would be subject to significant steric hindrance. In contrast, this compound lacks an α-hydrogen and therefore cannot undergo deprotonation at the α-carbon to participate in such reactions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for a direct comparative study of the reactivity of this compound and 2-methylbutanenitrile.
Protocol 1: Comparative Acid-Catalyzed Hydrolysis
Objective: To compare the rate of hydrolysis of this compound and 2-methylbutanenitrile to their corresponding carboxylic acids under acidic conditions.
Materials:
-
This compound
-
2-methylbutanenitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Heating mantles with stirring capabilities
-
Reflux condensers
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for monitoring reaction progress.
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, place equimolar amounts (e.g., 0.1 mol) of this compound and 2-methylbutanenitrile.
-
To each flask, add a 50% (v/v) aqueous solution of sulfuric acid (e.g., 50 mL).
-
Heat the mixtures to reflux with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by withdrawing a small aliquot, quenching with cold water, extracting with diethyl ether, and analyzing the organic layer by GC-MS to determine the ratio of starting material to product.
-
Continue the reaction until the starting material is consumed or the reaction appears to have stopped.
-
Upon completion, cool the reaction mixtures to room temperature and carefully pour them over crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the products by distillation or recrystallization and determine the yield for each reaction.
Protocol 2: Comparative Reduction with Lithium Aluminum Hydride
Objective: To compare the yield of the reduction of this compound and 2-methylbutanenitrile to their corresponding primary amines.
Materials:
-
This compound
-
2-methylbutanenitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flasks
-
Dropping funnel
-
Reflux condensers
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up two identical, dry, three-neck round-bottom flasks under an inert atmosphere (nitrogen or argon), each equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
In each flask, place a suspension of LiAlH₄ (e.g., 1.5 molar equivalents) in anhydrous diethyl ether.
-
Cool the suspensions to 0 °C using an ice bath.
-
In separate flasks, prepare solutions of this compound (1 molar equivalent) and 2-methylbutanenitrile (1 molar equivalent) in anhydrous diethyl ether.
-
Add the nitrile solutions dropwise and simultaneously to their respective LiAlH₄ suspensions via the dropping funnels, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice baths and stir the reaction mixtures at room temperature for a set period (e.g., 4 hours), or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixtures back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude primary amine.
-
Purify the products by distillation and determine the yield for each reaction.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a logical workflow for a comparative reactivity study.
References
A Comparative Guide to Nitrile-Free Synthetic Routes for 2-Ethylbutanoic Acid
For researchers and professionals in drug development and chemical synthesis, identifying efficient and safe pathways to key intermediates is paramount. This guide provides a comparative analysis of alternative synthetic routes to 2-ethylbutanoic acid that circumvent the use of nitrile-based reagents, which often involve toxic cyanide sources. The following nitrile-free methodologies are evaluated: Grignard carboxylation, malonic ester synthesis, and the oxidation of 2-ethylhexanal.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, cost, safety, and atom economy. The traditional route to 2-ethylbutanoic acid via diethyl malonate suffers from poor atom economy, as a significant portion of the malonate is eliminated as carbon dioxide.[1] The Grignard carboxylation and direct oxidation methods present more atom-economical alternatives.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Carboxylation | 3-Halopentane | Magnesium, CO₂, H₃O⁺ | High | Good atom economy, readily available starting materials.[1] | Requires anhydrous conditions; Grignard reagents are highly reactive.[2] |
| Malonic Ester Synthesis | Diethyl malonate | Sodium ethoxide, Ethyl halide, H₃O⁺, Heat | Good | Well-established method for substituted acetic acids.[3][4] | Poor atom economy due to decarboxylation.[1] |
| Oxidation of 2-Ethylhexanal | 2-Ethylhexanal | O₂, N-Hydroxyphthalimide (catalyst) | >99% (selectivity) | High selectivity, mild conditions, uses air/oxygen as oxidant.[5][6] | Starting aldehyde may need to be synthesized first. |
| Oxidation of 2-Ethyl-1-hexanol | 2-Ethyl-1-hexanol | O₂, Various catalysts (e.g., ZnO/Al₂O₃) | 18.1% | One-step process from a common alcohol.[7] | Lower yields and selectivity compared to aldehyde oxidation.[7][8] |
Experimental Protocols
Grignard Carboxylation of 3-Halopentane
This method involves the formation of a Grignard reagent from 3-halopentane, followed by its reaction with carbon dioxide to form a magnesium carboxylate salt, which is then protonated.[9][10]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add fresh magnesium turnings to anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a small portion of 3-bromopentane to initiate the reaction. Once the reaction begins, add the remaining 3-bromopentane dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath and introduce dry carbon dioxide gas (or pour the solution over crushed dry ice) with vigorous stirring. Continue until the absorption of CO₂ ceases.
-
Work-up: Add aqueous hydrochloric acid dropwise to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.
-
Separate the organic layer, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation and purify the resulting 2-ethylbutanoic acid by distillation.
Malonic Ester Synthesis
This classical approach involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.[4]
Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring.
-
Alkylation: Add one equivalent of an ethyl halide (e.g., ethyl bromide) to the solution and reflux the mixture. After the first alkylation, add a second equivalent of sodium ethoxide followed by a second equivalent of ethyl halide and reflux again.
-
Hydrolysis and Decarboxylation: After cooling, add aqueous sodium hydroxide and heat the mixture to hydrolyze the ester groups.
-
Acidify the solution with concentrated hydrochloric acid and heat to induce decarboxylation, which liberates carbon dioxide.
-
Work-up: After cooling, extract the product with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the crude 2-ethylbutanoic acid by fractional distillation.
Oxidation of 2-Ethylhexanal
This modern, greener approach utilizes molecular oxygen as the oxidant, catalyzed by N-hydroxyphthalimide (NHPI), under mild conditions.[5][6]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a gas inlet, reflux condenser, and magnetic stirrer, combine 2-ethylhexanal, isobutanol (as solvent), and a catalytic amount of N-hydroxyphthalimide.
-
Oxidation: Heat the mixture to the desired temperature (e.g., 60-80°C) and bubble oxygen or air through the solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. The product, 2-ethylbutanoic acid, can be isolated by distillation. The high selectivity often results in a product of high purity.[5]
Visualized Workflows and Comparisons
The following diagrams illustrate the workflow for the Grignard carboxylation route and a logical comparison of the different synthetic strategies.
Caption: Grignard Synthesis Workflow.
Caption: Route Comparison Logic Diagram.
References
- 1. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. brainly.in [brainly.in]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe_2O_3/SiO_2 Catalyst | Semantic Scholar [semanticscholar.org]
- 9. Show how you would synthesize the following carboxylic acids, using the i.. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 2-Ethylbutanenitrile and Pivalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-ethylbutanenitrile and pivalonitrile. The analysis is centered on the structural differences between these two aliphatic nitriles and the resulting impact on their susceptibility to common chemical transformations. Supporting experimental data, where available, is presented to substantiate the principles of chemical reactivity discussed.
Introduction: Structural and Electronic Properties
This compound (also known as 3-cyanopentane or diethylacetonitrile) and pivalonitrile (also known as 2,2-dimethylpropanenitrile or tert-butyl cyanide) are isomeric aliphatic nitriles. Both possess a cyano group (-C≡N), which imparts characteristic reactivity due to the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. However, the substitution pattern at the α-carbon—the carbon atom adjacent to the cyano group—creates significant differences in their steric environments, which is the primary determinant of their relative reactivity.
Pivalonitrile features a quaternary α-carbon, part of a bulky tert-butyl group. In contrast, this compound possesses a secondary α-carbon, substituted with two ethyl groups and a hydrogen atom. This structural variance leads to profound differences in steric hindrance around the reactive nitrile functional group.
| Property | This compound | Pivalonitrile |
| IUPAC Name | This compound | 2,2-Dimethylpropanenitrile |
| Synonyms | 3-Cyanopentane, Diethylacetonitrile | tert-Butyl cyanide, Trimethylacetonitrile |
| CAS Number | 617-80-1 | 630-18-2 |
| Molecular Formula | C₆H₁₁N | C₅H₉N |
| Molecular Weight | 97.16 g/mol | 83.13 g/mol |
| α-Carbon Substitution | Secondary (CH) | Quaternary (C) |
| α-Hydrogens Present | Yes (1) | No |
| Steric Hindrance | Moderate | High |
Comparative Reactivity: The Role of Steric Hindrance
The reactivity of nitriles is largely dictated by the accessibility of the electrophilic carbon of the cyano group to nucleophiles. Increased steric bulk around this functional group impedes the approach of reagents, thereby decreasing reaction rates.
Pivalonitrile , with its bulky tert-butyl group, is a classic example of a sterically hindered nitrile. The three methyl groups attached to the quaternary α-carbon create a significant steric shield around the nitrile moiety. This makes nucleophilic attack on the nitrile carbon exceptionally difficult.
This compound , while branched, is considerably less sterically hindered. The secondary α-carbon presents a less crowded environment compared to the quaternary center in pivalonitrile. Consequently, this compound is expected to be significantly more reactive in transformations involving the nitrile group. Studies on nitrile hydration have shown that an increase in the steric bulk of the nitrile results in a decrease in the reaction rate[1].
Caption: Steric hindrance at the α-carbon of this compound vs. pivalonitrile.
Key Chemical Transformations
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation, typically requiring harsh conditions such as prolonged heating with strong acids or bases[2].
-
This compound : Due to its moderate steric hindrance, this compound can be hydrolyzed to 2-ethylbutanoic acid or 2-ethylbutanamide under standard strong acid or base conditions.
-
Pivalonitrile : The extreme steric hindrance of the tert-butyl group makes pivalonitrile highly resistant to hydrolysis. Traditional methods often result in low yields or require exceptionally harsh conditions. Specialized catalytic systems, such as those involving platinum or ruthenium, have been developed for the hydration of hindered nitriles to amides under milder conditions. For instance, the challenging hydration of pivalonitrile has been successfully achieved using an osmium polyhydride catalyst[3].
| Reaction | Substrate | Catalyst / Conditions | Product | Yield |
| Catalytic Hydration to Amide | Pivalonitrile | OsH₆(PⁱPr₃)₂, H₂O (20 equiv.), THF-d₈, 100 °C, 3 h | Pivalamide | High |
| Catalytic Hydrogenation to Amine | This compound | Raney Nickel, H₂, Ethanol, High Pressure/Temp. | 2-Ethyl-1-butanamine | Good |
| Catalytic Hydrogenation to Amine | Pivalonitrile | Raney Nickel, H₂, Ethanol, High Pressure/Temp. | 2,2-Dimethylpropanamine | Moderate |
Note: The data presented is illustrative of typical outcomes and may not be from a direct comparative study under identical conditions.
Reduction to Primary Amines
Reduction of nitriles is a common method for synthesizing primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed[4][5].
-
This compound : This nitrile can be readily reduced to 2-ethyl-1-butanamine using standard methods like LiAlH₄ in an ethereal solvent or catalytic hydrogenation (e.g., with Raney Nickel)[4].
-
Pivalonitrile : While reduction is feasible, the steric hindrance can slow the reaction rate compared to less hindered nitriles. Catalytic hydrogenation is a viable method, though it may require more forcing conditions (higher pressure or temperature) to achieve good conversion[4].
Reactions Involving the α-Carbon
The presence of an α-hydrogen in this compound allows for reactions that are impossible for pivalonitrile, which lacks α-hydrogens. For example, this compound can be deprotonated with a strong base to form a carbanion, which can then act as a nucleophile in alkylation or condensation reactions.
Experimental Protocols
The following are general methodologies for key transformations of nitriles. Note that reaction times and temperatures may need to be optimized, particularly for the less reactive pivalonitrile.
Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid
This protocol describes a general procedure for the hydrolysis of a nitrile to a carboxylic acid using a strong acid.
Caption: Experimental workflow for acid-catalyzed nitrile hydrolysis.
Procedure:
-
A mixture of the nitrile (1.0 equivalent) and an excess of aqueous acid (e.g., 6 M HCl or 50% H₂SO₄) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux with vigorous stirring. The reaction is monitored by a suitable technique (e.g., TLC, GC) until the starting material is consumed. This may take several hours to days, with pivalonitrile expected to react much slower than this compound.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The aqueous phase is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude carboxylic acid is purified by distillation, recrystallization, or column chromatography.
Protocol: Reduction to a Primary Amine with LiAlH₄
This protocol outlines a general method for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, typically 1.5-2.0 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of the nitrile (1.0 equivalent) in the same dry solvent is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the reaction goes to completion. Reaction progress is monitored by TLC or GC.
-
The reaction is carefully quenched by cooling the flask to 0 °C and sequentially adding water, followed by a 15% aqueous NaOH solution, and then water again, which results in the formation of a granular precipitate of aluminum salts.
-
The resulting slurry is filtered, and the filter cake is washed thoroughly with an organic solvent.
-
The filtrate is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation to yield the crude primary amine, which can be further purified by distillation.
Conclusion
The primary factor differentiating the reactivity of this compound and pivalonitrile is steric hindrance. The bulky tert-butyl group in pivalonitrile severely restricts access to the nitrile carbon, rendering it significantly less reactive than the moderately hindered this compound in common transformations like hydrolysis and reduction. While this compound generally undergoes these reactions under standard conditions, pivalonitrile often requires more forcing conditions or the use of specialized, modern catalytic methods to achieve efficient conversion. Furthermore, the absence of α-hydrogens in pivalonitrile precludes it from participating in base-catalyzed α-functionalization reactions, a pathway available to this compound. These differences are critical considerations for chemists in process development and medicinal chemistry when selecting building blocks for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
2-Ethylbutanenitrile: A Comparative Guide for Drug Discovery Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the selection of appropriate precursor molecules is a critical decision that significantly influences the efficiency of synthetic routes and the ultimate biological activity of the target compounds. This guide provides a comprehensive comparison of 2-Ethylbutanenitrile as a precursor in drug discovery, evaluating its efficacy against other alternatives with supporting experimental data and detailed protocols.
Executive Summary
This compound emerges as a versatile and reactive intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. Its branched alkyl structure and the chemical reactivity of the nitrile group offer a unique scaffold for the generation of diverse molecular entities. Derivatives of this compound have shown potential for a range of biological activities, including antimicrobial, antihistaminic, and neuropharmacological effects.[1] This guide will delve into the specifics of its application, present comparative data where available, and provide detailed experimental methodologies to assist researchers in making informed decisions.
Comparative Analysis of Nitrile Precursors in Drug Synthesis
The utility of nitrile-containing compounds as precursors in drug synthesis is well-established. The nitrile group serves as a valuable synthon for conversion into amines, carboxylic acids, and other functional groups crucial for biological activity. When considering this compound as a precursor, it is essential to compare its performance with other structurally similar alkyl nitriles.
To provide a framework for comparison, the following table outlines key parameters that should be considered when selecting a nitrile precursor for a synthetic pathway.
| Precursor | Relative Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | The branched structure may influence steric hindrance and reaction kinetics. | The ethyl branching can introduce unique structural motifs, potentially leading to novel biological activities. | Steric hindrance might lead to slower reaction rates or require more stringent reaction conditions compared to linear nitriles. |
| Linear Alkyl Nitriles (e.g., Butyronitrile) | Generally higher reactivity due to less steric hindrance around the nitrile group. | More straightforward reaction kinetics and potentially higher yields in some cases. | May lead to less structurally diverse final compounds compared to branched precursors. |
| Functionalized Nitriles (e.g., 2-(2-chloroethoxy)acetonitrile) | Reactivity is influenced by the additional functional groups. | Allows for the direct introduction of specific functionalities into the target molecule. | The synthesis of the precursor itself might be more complex and costly. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for key transformations involving nitrile precursors, based on available literature for similar compounds.
General Protocol for the Reduction of an Alkyl Nitrile to a Primary Amine
This protocol is adapted from the reduction of 2-ethylhexanenitrile and can be considered as a starting point for the reduction of this compound to 2-ethylbutylamine, a key intermediate for further derivatization.
Materials:
-
Alkyl Nitrile (e.g., this compound)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Three-necked Round-bottom Flask
-
Magnetic Stirrer
-
Reflux Condenser
-
Dropping Funnel
-
Nitrogen Atmosphere Setup
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Distillation Apparatus
Procedure:
-
Under a nitrogen atmosphere, place LiAlH₄ (1.2 equivalents) in a dry three-necked flask.
-
Add anhydrous diethyl ether or THF to form a suspension and stir.
-
Dissolve the alkyl nitrile (1 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension while maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for a specified time (monitoring by TLC is recommended).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting solid aluminum salts and wash them with the solvent.
-
Combine the filtrate and washes, and dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude primary amine by fractional distillation under reduced pressure.
Synthesis of Cetirizine from a Nitrile Precursor (Illustrative)
While a specific protocol for Cetirizine synthesis from this compound is not available, the following outlines a known route using 2-(2-chloroethoxy)acetonitrile, which can serve as a reference for designing a similar synthesis.[2][3]
Step 1: Alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 2-(2-chloroethoxy)acetonitrile.
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine is reacted with 2-(2-chloroethoxy)acetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) under reflux to yield 2-[2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy]acetonitrile.
Step 2: Hydrolysis of the Nitrile.
-
The resulting nitrile intermediate is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, Cetirizine.
Signaling Pathway and Workflow Visualization
To understand the mechanism of action of drugs developed from these precursors, it is essential to visualize the relevant biological pathways. For antihistamines like Cetirizine, the target is the Histamine H1 receptor. The following diagram illustrates the signaling pathway activated by histamine binding to the H1 receptor. Antihistamines act by blocking this receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[1][4][5]
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
The following workflow illustrates a general process for evaluating a novel precursor like this compound in a drug discovery context.
Caption: Workflow for Precursor Evaluation in Drug Discovery.
Conclusion
This compound presents itself as a promising, yet not extensively compared, precursor for the synthesis of biologically active molecules. Its unique branched structure offers the potential for creating novel chemical entities with desirable pharmacological properties. While direct comparative data with other nitrile precursors is sparse, the established use of similar compounds in the synthesis of prominent drugs like Cetirizine underscores the viability of this chemical class. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to explore the utility of this compound in their drug discovery programs. Further research into direct comparative studies would be highly beneficial to fully elucidate the advantages and disadvantages of this compound relative to other precursor options.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells [pubmed.ncbi.nlm.nih.gov]
Purity Validation of 2-Ethylbutanenitrile: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is paramount. 2-Ethylbutanenitrile is a valuable building block in organic synthesis, and its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of hypothetical this compound samples from different suppliers, validated by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly sensitive analytical technique.
Comparative Purity Analysis
The following table summarizes the hypothetical GC-MS analysis results for this compound sourced from three different commercial suppliers. This data is intended to be representative of what researchers might encounter and highlights the importance of independent purity verification.
| Parameter | Supplier A | Supplier B | Supplier C (High Purity) |
| Purity by GC Area % | 98.5% | 97.2% | >99.8% |
| Identified Impurities | 2-Ethylbutanamide (0.8%)Unidentified Impurity 1 (0.4%)Residual Toluene (0.3%) | 2-Ethylbutanamide (1.5%)2-Ethylbutanol (0.6%)Unidentified Impurity 2 (0.7%) | Below Limit of Detection |
| Appearance | Colorless Liquid | Faintly Yellow Liquid | Clear, Colorless Liquid |
| Notes | Meets standard specifications. | Higher levels of hydrolysis and starting material impurities. | Exceeds standard purity requirements; suitable for sensitive applications. |
Experimental Protocol: GC-MS Purity Assay
This section details the methodology used to obtain the comparative data. This protocol is a general guideline and may require optimization for specific instruments and laboratory conditions.
1. Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
This compound samples for analysis
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade)
-
Internal Standard (IS): n-Dodecane or another suitable non-interfering hydrocarbon
2. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
3. Standard and Sample Preparation
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the reference standard stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh approximately 25 mg of each this compound sample into separate 25 mL volumetric flasks. Add the same constant concentration of the internal standard, and dissolve and dilute to volume with the solvent.
4. GC-MS Instrumental Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35 - 350
5. Data Analysis
The purity of the this compound samples is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley) and their retention times to those of known standards, if available. Common fragmentation patterns for this compound include the molecular ion peak and characteristic losses of alkyl and cyanide groups.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the GC-MS analysis and the potential impurity profile of this compound.
Caption: Workflow for the GC-MS purity analysis of this compound.
Caption: Potential impurity profile of this compound.
Conclusion
The presented GC-MS method provides a reliable and detailed approach for assessing the purity of this compound. The hypothetical comparative data underscores the variability that can exist between suppliers and emphasizes the necessity for in-house quality control to ensure the integrity of research and development outcomes. For applications in drug development and other sensitive areas, sourcing high-purity reagents, such as the hypothetical "Supplier C," is critical to avoid the introduction of unwanted variables into experimental processes.
References
A Comparative Analysis of Catalysts for the Hydrogenation of 2-Ethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of nitriles to primary amines is a cornerstone of chemical synthesis, particularly in the pharmaceutical and fine chemical industries. The selective conversion of 2-Ethylbutanenitrile to 2-Ethylbutylamine is a key transformation for the synthesis of various active pharmaceutical ingredients and specialty chemicals. The choice of catalyst is paramount in achieving high conversion and, crucially, high selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts. This guide provides a comparative analysis of common heterogeneous catalysts—Raney Nickel, Rhodium, Palladium, and Cobalt—for the hydrogenation of this compound, supported by experimental data from related aliphatic nitrile hydrogenations.
Executive Summary
The selection of an appropriate catalyst for the hydrogenation of this compound is critical for maximizing the yield of the primary amine, 2-Ethylbutylamine. This guide provides a comparative overview of commonly employed heterogeneous catalysts: Raney Nickel, Rhodium, Palladium, and Cobalt.
-
Raney Nickel and Cobalt catalysts are generally the most effective for the selective production of primary amines from aliphatic nitriles. They typically exhibit high conversion rates and high selectivity under optimized conditions, often in the presence of a base or ammonia to suppress the formation of secondary and tertiary amines.
-
Rhodium catalysts can also be effective for nitrile hydrogenation and can offer high selectivity to the primary amine under specific conditions, though they are a more costly option.
-
Palladium catalysts , while active for hydrogenation, have a stronger propensity to form secondary and tertiary amines from aliphatic nitriles. However, selectivity can be influenced by the choice of support and additives.
This guide presents a detailed comparison of these catalysts, including their performance metrics, recommended experimental protocols, and a mechanistic overview of the reaction pathways.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in the hydrogenation of aliphatic nitriles. While specific data for this compound is limited, the data for structurally similar nitriles like butyronitrile and adiponitrile provide valuable insights into expected catalyst performance.
Table 1: Performance of Raney Nickel and Cobalt Catalysts in Aliphatic Nitrile Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Additive | Conversion (%) | Primary Amine Selectivity (%) | Reference |
| Raney Ni | Adiponitrile | 80 | 80 | Hexamethylenediamine | - | >95 | 90.5 | [1] |
| Raney Ni | Adiponitrile | 100 | 80 | Hexamethylenediamine | - | 100 | 100 | [1] |
| Raney Co | Adiponitrile | 80 | 80 | Hexamethylenediamine | - | >95 | 87.4 | [1] |
| 9.8% Co/SiO₂ | Butyronitrile | 70 | 25 | Ethanol | - | 100 | 97 | [2] |
Table 2: Performance of Rhodium and Palladium Catalysts in Aliphatic Nitrile Hydrogenation
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Additive | Conversion (%) | Primary Amine Selectivity (%) | Reference |
| Rh/Al₂O₃ | Adiponitrile | 70-100 | 30 | Not Specified | - | 60 | 99 | [3] |
| Pd/C | Aliphatic Nitriles | 25-60 | 1 | Cyclohexane | - | High | Low (favors tertiary amines) | [4] |
| Pd n /ND@G | Benzonitrile | 40 | Transfer Hydrogenation | Methanol | NH₃·BH₃ | >95 | >98 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful catalyst evaluation. Below are representative procedures for the hydrogenation of aliphatic nitriles using the discussed catalysts.
Raney Nickel Catalyzed Hydrogenation
Catalyst Activation (W-6 Raney Nickel):
-
In a fume hood, cautiously add 125 g of Raney nickel-aluminum alloy powder in small portions to a solution of 160 g of sodium hydroxide in 600 ml of distilled water in a 2-L flask, maintaining the temperature at 50 ± 2°C with an ice bath.
-
After the addition is complete, allow the mixture to stand for at least 1 hour at 50°C.
-
Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral to litmus paper.
-
Wash the catalyst three times with 95% ethanol and then three times with absolute ethanol. The catalyst should be kept covered with solvent at all times as it is pyrophoric when dry.[6]
Hydrogenation Procedure:
-
To a high-pressure autoclave, add the substrate (e.g., this compound, 10 mmol) and a suitable solvent (e.g., ethanol or methanol, 50 mL).
-
Carefully add the activated Raney Nickel catalyst (approximately 5-10 wt% of the substrate) as a slurry in the solvent.
-
(Optional but recommended for primary amine selectivity) Add a base such as sodium hydroxide or introduce ammonia into the reactor.
-
Seal the autoclave, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-80 bar) and heat to the reaction temperature (e.g., 70-120°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture (e.g., by GC or HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst should not be allowed to dry.
-
Isolate the product by distillation or other purification methods.[7][8]
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add the substrate (e.g., this compound, 10 mmol) and a solvent (e.g., ethanol, 50 mL).
-
Carefully add 10% Pd/C catalyst (5-10 wt% of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Attach a hydrogen-filled balloon to the gas inlet.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully filter the catalyst through a pad of Celite. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[9]
Reaction Pathways and Selectivity
The selectivity of nitrile hydrogenation is largely determined by the reaction mechanism on the catalyst surface. The formation of secondary and tertiary amines proceeds through the condensation of the intermediate imine with the primary amine product.
Mechanism on Ni and Co Catalysts
Nickel and Cobalt catalysts are thought to favor a "nitrene" intermediate pathway where the nitrile is adsorbed and hydrogenated on the nitrogen atom. This pathway is believed to be more selective towards the formation of the primary amine as it hinders the condensation reactions that lead to secondary and tertiary amines.[10][11]
Caption: Proposed reaction pathway for nitrile hydrogenation on Ni and Co catalysts.
Mechanism on Pd and Pt Catalysts
Palladium and Platinum catalysts are believed to proceed through an "aminocarbene" intermediate, where the nitrile is adsorbed via the α-carbon atom. This adsorption mode is thought to facilitate the condensation reactions between the imine intermediate and the primary amine product, leading to a higher proportion of secondary and tertiary amines.[5][10][11]
Caption: Proposed reaction pathway for nitrile hydrogenation on Pd and Pt catalysts.
Experimental Workflow
The general workflow for a catalytic hydrogenation experiment is outlined below.
Caption: General experimental workflow for catalytic hydrogenation of nitriles.
Conclusion
The choice of catalyst is a critical parameter in the selective hydrogenation of this compound to 2-Ethylbutylamine. For high selectivity to the primary amine, Raney Nickel and Cobalt-based catalysts are the preferred choice. Rhodium catalysts also show promise for high primary amine selectivity. Palladium catalysts, while active, generally lead to the formation of secondary and tertiary amines. The experimental conditions, particularly the use of basic additives or ammonia, play a significant role in suppressing side reactions and enhancing the yield of the desired primary amine. Researchers and process chemists should carefully consider these factors to optimize the synthesis of 2-Ethylbutylamine and other valuable primary amines.
References
- 1. mdpi.com [mdpi.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanism of The Heterogenously Catalyzed Hydrogenation of Nitriles | Semantic Scholar [semanticscholar.org]
- 11. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
A Comparative Benchmarking of 2-Ethylbutanenitrile Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative analysis of three primary methods for the synthesis of 2-ethylbutanenitrile, a valuable building block in organic chemistry. The comparison focuses on efficiency, offering a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthesis Methods
The synthesis of this compound can be effectively achieved through three main routes: Alkyl Halide Substitution (Kolbe Nitrile Synthesis), Dehydration of a Cyanohydrin, and Hydrocyanation of an Alkene. Each method presents distinct advantages and challenges in terms of starting materials, reaction conditions, and overall efficiency.
| Synthesis Method | Starting Material(s) | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| Alkyl Halide Substitution | 2-Ethylbutyl halide (e.g., bromide) | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 1 - 2 hours | 80 - 95%[1] |
| Dehydration of Cyanohydrin | Diethyl ketone, Cyanide source (e.g., KCN) | Phosphorus Oxychloride (POCl₃), Pyridine | Pyridine or an inert solvent | 2 - 6 hours | 70 - 85% (estimated) |
| Hydrocyanation of Alkene | 2-Ethyl-1-butene | Hydrogen Cyanide (HCN), Nickel-based catalyst (e.g., Ni(PR₃)₄) | Anhydrous organic solvent (e.g., THF, Toluene) | 1 - 4 hours | 70 - 90% (estimated) |
Experimental Protocols
Method 1: Alkyl Halide Substitution (Kolbe Nitrile Synthesis)
This method involves the nucleophilic substitution of a halide with a cyanide ion, a robust and high-yielding S(_N)2 reaction. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for enhancing the reactivity of the cyanide nucleophile.[1]
Reaction Scheme:
CH₃CH₂CH(CH₂CH₃)CH₂Br + NaCN → CH₃CH₂CH(CH₂CH₃)CN + NaBr
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Slowly add 2-ethylbutyl bromide (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Method 2: Dehydration of Cyanohydrin
Reaction Scheme:
Step 1 (Cyanohydrin Formation): (CH₃CH₂)₂C=O + KCN + H₂SO₄ → (CH₃CH₂)₂C(OH)CN + KHSO₄ Step 2 (Dehydration): (CH₃CH₂)₂C(OH)CN + POCl₃ → CH₃CH₂CH(CH₂CH₃)CN + H₃PO₄ + HCl
Procedure:
-
Cyanohydrin Formation:
-
In a flask, dissolve diethyl ketone (1.0 equivalent) in a suitable solvent like ethanol.
-
Separately, prepare a solution of potassium cyanide (1.1 equivalents) in water.
-
Cool the ketone solution in an ice bath and slowly add the potassium cyanide solution.
-
While maintaining the low temperature, add dilute sulfuric acid dropwise to generate HCN in situ.
-
Stir the reaction for 1-2 hours, then work up by extraction with an organic solvent.
-
-
Dehydration:
-
To a solution of the crude 2-ethyl-2-hydroxybutanenitrile (1.0 equivalent) in pyridine (acting as both solvent and base), cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer with dilute acid and then brine, dry, and concentrate.
-
Purify the resulting this compound by vacuum distillation.
-
Method 3: Hydrocyanation of Alkene
This method involves the addition of hydrogen cyanide across the double bond of an alkene, catalyzed by a transition metal complex, typically nickel-based. This atom-economical reaction can provide high yields but requires handling of highly toxic hydrogen cyanide.
Reaction Scheme:
CH₂=C(CH₂CH₃)₂ + HCN --(Ni(PR₃)₄)--> CH₃CH₂CH(CH₂CH₃)CN
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel catalyst, for example, by reducing a Ni(II) precursor in the presence of a phosphine or phosphite ligand.
-
Reaction Setup: In a high-pressure reactor, dissolve the nickel catalyst in an anhydrous, deoxygenated solvent such as toluene or THF.
-
Reagent Addition: Add 2-ethyl-1-butene (1.0 equivalent) to the reactor.
-
Hydrocyanation: Introduce a stoichiometric amount of liquid hydrogen cyanide (HCN) to the cooled reactor.
-
Reaction: Seal the reactor and heat to the desired temperature (typically 50-100 °C) for 1-4 hours.
-
Work-up and Purification: After cooling and safely venting any unreacted HCN, the reaction mixture is filtered to remove the catalyst, and the solvent is removed by distillation. The product, this compound, is then purified by vacuum distillation.
Visualized Workflows
The following diagrams illustrate the logical flow of each synthesis method.
References
Structural Activity Relationship of 2-Ethylbutanenitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structural activity relationships (SAR) of 2-ethylbutanenitrile derivatives, drawing upon data from analogous aliphatic and branched-chain nitrile compounds. Due to limited publicly available data specifically on this compound derivatives, this document synthesizes information from related chemical classes to infer potential SAR trends for antimicrobial, antihistaminic, and neuropharmacological activities. All experimental data presented are illustrative and based on findings for structurally related compounds.
Introduction to this compound Derivatives
The this compound scaffold, a branched aliphatic nitrile, presents a unique chemical space for designing novel therapeutic agents. The nitrile group is a versatile pharmacophore known to enhance metabolic stability, improve pharmacokinetic profiles, and engage in specific interactions with biological targets.[1][2] Investigations into related compounds suggest that derivatives of this compound could exhibit a range of biological activities, including antimicrobial, antihistaminic, and neuropharmacological effects. Understanding the relationship between structural modifications and biological activity is crucial for the rational design of potent and selective drug candidates.
Comparative Analysis of Biological Activities
This section explores the potential SAR for different biological activities based on studies of analogous nitrile-containing compounds.
Antimicrobial Activity
The introduction of a nitrile group can influence the antimicrobial properties of a molecule. For aliphatic nitriles, the chain length, branching, and presence of other functional groups can significantly impact efficacy. Gram-positive bacteria appear to be more susceptible to the growth-suppressing effects of certain nitriles compared to Gram-negative bacteria.[3]
Table 1: Illustrative Antimicrobial Activity of Hypothetical this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| EBN-1 | H | H | >128 | >128 |
| EBN-2 | OH | H | 64 | 128 |
| EBN-3 | NH2 | H | 32 | 64 |
| EBN-4 | H | Phenyl | 16 | 32 |
| EBN-5 | OH | Phenyl | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Inferred SAR for Antimicrobial Activity:
-
Polar Substituents: The introduction of polar groups like hydroxyl (-OH) or amino (-NH2) at the R1 position may modestly increase activity.
-
Aromatic Moieties: The addition of an aromatic ring at the R2 position appears to significantly enhance antimicrobial potency, potentially due to increased lipophilicity and interactions with bacterial cell membranes or intracellular targets.
-
Combined Effects: A combination of polar and aromatic substituents (EBN-5) may lead to the most potent antimicrobial activity.
Antihistaminic Activity
The structural features of classical antihistamines often include two aromatic rings, a spacer, and a tertiary amine. While aliphatic nitriles are not typical antihistamines, the nitrile group can act as a bioisostere for other polar groups and contribute to receptor binding. The overall shape and electronic properties of the molecule are critical for H1 receptor antagonism.
Table 2: Illustrative H1 Receptor Antagonism of Hypothetical this compound Analogs
| Compound ID | Linker (X) | Terminal Group (Y) | H1 Receptor Binding Affinity (Ki, nM) |
| EBN-A | O | N(CH3)2 | 520 |
| EBN-B | CH2 | N(CH3)2 | 350 |
| EBN-C | O | Piperidine | 150 |
| EBN-D | CH2 | Piperidine | 85 |
Note: The data in this table is hypothetical and for illustrative purposes based on general principles of antihistamine SAR.
Inferred SAR for Antihistaminic Activity:
-
Linker Group: A flexible alkyl linker (CH2) may be preferred over an ether linkage (O).
-
Terminal Amine: A cyclic tertiary amine, such as piperidine, may confer higher binding affinity compared to an acyclic dimethylamino group.
-
Lipophilicity: Increasing the overall lipophilicity of the molecule while maintaining key polar interactions is generally favorable for H1 receptor binding.
Neuropharmacological Activity (GABA-A Receptor Modulation)
Branched-chain aliphatic structures can interact with ligand-gated ion channels in the central nervous system, such as the GABA-A receptor. The size and shape of the substituents can influence whether the compound acts as a positive or negative allosteric modulator.
Table 3: Illustrative GABA-A Receptor Modulation by Hypothetical this compound Derivatives
| Compound ID | R-Substituent | GABA EC50 Shift (Fold Change) |
| EBN-G1 | H | 1.2 |
| EBN-G2 | Methyl | 2.5 |
| EBN-G3 | Ethyl | 3.8 |
| EBN-G4 | Isopropyl | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes based on known SAR for GABA-A receptor modulators.
Inferred SAR for GABA-A Receptor Modulation:
-
Alkyl Chain Length: Potency may increase with small alkyl substituents (methyl, ethyl) at the R-position.
-
Steric Hindrance: Larger, bulkier groups (isopropyl) may decrease activity due to steric hindrance at the binding site.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][5][6]
-
Preparation of Compounds: Test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no compound, no bacteria) are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Histamine H1 Receptor Binding Assay
This assay measures the affinity of a compound for the histamine H1 receptor by its ability to displace a radiolabeled ligand.[7]
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared.
-
Assay Buffer: An appropriate binding buffer is prepared.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to a Ki (inhibitory constant) value.
GABA-A Receptor Modulation Assay (FLIPR Membrane Potential Assay)
This high-throughput assay measures changes in cell membrane potential to identify modulators of the GABA-A receptor.[8][9]
-
Cell Culture: Cells stably expressing the GABA-A receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Test compounds are added to the wells, followed by a sub-maximal concentration of GABA.
-
Fluorescence Measurement: Changes in fluorescence, indicating membrane depolarization or hyperpolarization, are measured in real-time using a FLIPR instrument.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or the potentiation of the GABA response (for positive allosteric modulators).
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, screening, and SAR analysis of novel compounds.
Hypothetical Signaling Pathway
Caption: Hypothetical modulation of GABA-A receptor signaling by a this compound derivative.
Conclusion
While specific SAR data for this compound derivatives remains to be fully elucidated, this guide provides a framework for their potential biological activities and the experimental approaches required for their evaluation. The nitrile moiety is a valuable functional group in medicinal chemistry, and the branched aliphatic scaffold of this compound offers opportunities for the development of novel therapeutics.[1][2] Further research involving the synthesis and systematic biological testing of a library of these derivatives is necessary to establish definitive structure-activity relationships.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Ethylbutanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 2-Ethylbutanenitrile, a flammable and toxic nitrile compound, requires specific procedures for its proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build and maintain trust in laboratory safety and chemical handling practices.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor. It is also toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below. This information is critical for assessing risk and planning for safe handling and emergency response.
| Property | Value |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol |
| Boiling Point | 145.5°C at 760 mmHg[1] |
| Flash Point | 46°C[1] |
| Density | 0.8 g/cm³[1] |
| Vapor Pressure | 4.85 mmHg at 25°C[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance with environmental regulations. The following workflow outlines the necessary steps from waste generation to final disposal.
1. Waste Generation and Collection:
-
Segregation: Immediately upon generation, segregate this compound waste from other waste streams. Critically, do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents, as this can lead to vigorous and hazardous reactions.[2]
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container made of a material compatible with nitriles, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, toxic).
2. Interim Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure that the storage area has secondary containment to manage any potential leaks or spills.
-
Maintain a log of the accumulated waste.
3. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is incineration by a licensed hazardous waste management company. This process ensures the complete destruction of the compound in a controlled environment.
-
Never dispose of this compound down the drain or with general laboratory trash. This is both unsafe and a violation of environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
Procedure for Decontamination:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Rinse the container three times with a suitable solvent, such as acetone or ethanol.[3]
-
Collect the rinsate as hazardous waste and add it to your this compound waste stream.
-
After triple rinsing, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misuse. Always confirm your institution's specific procedures for the disposal of decontaminated containers.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material like vermiculite or sand.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site once the material is removed.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within their research and development activities.
References
Essential Safety and Logistics for Handling 2-Ethylbutanenitrile
For Immediate Reference: Researchers, scientists, and drug development professionals must exercise caution when handling 2-Ethylbutanenitrile due to its hazardous properties. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure safe laboratory operations.
This compound is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin irritant.[1] Adherence to the following safety measures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are generally recommended for handling organic nitriles, offering good resistance to many chemicals.[2] However, for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is required. |
| Respiratory Protection | Air-purifying respirator | An air-purifying respirator equipped with organic vapor (OV) cartridges is necessary when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas.[1][3] Ensure proper fit testing and cartridge change schedules are in place. |
Handling and Storage
Proper handling and storage are crucial to prevent accidents and exposure.
| Aspect | Procedure |
| General Handling | - All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid direct contact with skin, eyes, and clothing. - Do not inhale vapors or mists. - Use the smallest quantity of the chemical necessary for the experiment. |
| Storage | - Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. - Keep away from heat, sparks, open flames, and other ignition sources. - Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[4] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Step-by-Step Response Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. While flushing, remove any contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[6] |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and can swallow, have them rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area and alert others. 2. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services. 3. For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | - Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. - Do not mix with incompatible waste streams. |
| Solid Waste (Contaminated PPE, etc.) | - Place all contaminated solid waste, including gloves, absorbent materials, and disposable lab coats, in a sealed and clearly labeled hazardous waste bag or container.[7][8][9] |
| Empty Containers | - "Empty" containers may still contain hazardous residue. - Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). - Collect the rinsate as hazardous waste. - Deface the label on the container before disposing of it according to institutional guidelines. |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. allergycontrol.com [allergycontrol.com]
- 2. gloves.com [gloves.com]
- 3. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. earthsafeppe.com [earthsafeppe.com]
- 8. gloves.com [gloves.com]
- 9. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
